Vx-702

Catalog No.
S548806
CAS No.
745833-23-2
M.F
C19H12F4N4O2
M. Wt
404.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vx-702

CAS Number

745833-23-2

Product Name

Vx-702

IUPAC Name

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide

Molecular Formula

C19H12F4N4O2

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29)

InChI Key

FYSRKRZDBHOFAY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

KVK 702, KVK-702, KVK702, VX 702, VX 850, VX 954, VX-702, VX-850, VX-954, VX702 cpd, VX805 cpd, VX954 cpd

Canonical SMILES

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F

The exact mass of the compound VX-702 is 404.08964 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of phenylpyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VX-702 mechanism of action p38 MAPK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Molecular Targets

VX-702 is a small molecule that functions as a highly selective inhibitor of p38α MAPK [1]. Its therapeutic effect stems from interrupting a central signaling pathway in the inflammatory response.

  • Core Target: this compound directly inhibits p38α MAPK (MAPK14), a serine/threonine kinase that acts as a critical node in cellular signaling networks triggered by stress and inflammatory stimuli [2] [3].
  • Mechanism: As a p38 MAP kinase inhibitor, this compound effectively suppresses the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), including TNF-α, IL-6, and IL-1β [2]. By targeting p38α, this compound acts upstream in the inflammation cascade, modulating the expression of multiple cytokines simultaneously [4] [5].
  • Selectivity: this compound demonstrates 14-fold higher potency against p38α versus p38β [1]. Kinase profiling screens confirm its primary activity on p38α, with significantly less inhibition of other kinases [6].

The diagram below illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

Stimuli Inflammatory Stimuli (LPS, Stress, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MKK3 / MKK6 MAP3K->MAP2K p38 p38α MAPK MAP2K->p38 Dual Phosphorylation Transcription Transcription Factors (ATF1/2, MEF2) p38->Transcription Kinases Downstream Kinases (MK2, MSK1) p38->Kinases Inhibition This compound Inhibition Inhibition->p38 Cytokines Cytokine Production (TNF-α, IL-1β, IL-6) Transcription->Cytokines Kinases->Cytokines

Clinical Trial Efficacy and Pharmacodynamics

Clinical trials evaluated this compound in patients with active, moderate-to-severe rheumatoid arthritis (RA). The tables below summarize key efficacy and biomarker data from two Phase II studies.

Table 1: Clinical Efficacy (ACR20 Response at Week 12) [7]

Study Group Dosing Regimen ACR20 Response Rate
VeRA Study (Monotherapy) Placebo 28%
This compound 5 mg daily 36%
This compound 10 mg daily 40%
Study 304 (Combination with Methotrexate) Placebo + MTX 22%
This compound 10 mg twice weekly + MTX 44%
This compound 10 mg daily + MTX 40%

Table 2: Effects on Biomarkers of Inflammation [7]

Parameter Observed Effect
C-reactive Protein (CRP) Rapid reduction observed as early as Week 1, but levels returned to baseline by Week 4-12.
Soluble TNF Receptor p55 Early reduction at Week 1, followed by a return to baseline.
Serum Amyloid A Early reduction at Week 1, followed by a return to baseline.

The transient suppression of biomarkers despite continuous dosing suggests the development of compensatory mechanisms that limit sustained anti-inflammatory activity with p38α inhibition [7] [8].

Preclinical and In Vitro Profiling Data

In vitro profiling provides insights into the cellular potency and potential research applications of this compound.

Table 3: In Vitro Cellular Potency (Select Examples) [1] Note: Data is for research use only and demonstrates the compound's activity in various cell models.

Cell Line Cell Type Assay Reported IC₅₀
HOP-62 Non-small cell lung cancer Growth Inhibition 0.015 µM
NCI-H720 Lung carcinoid Growth Inhibition 0.017 µM
JVM-2 B-cell leukemia Growth Inhibition 0.083 µM
BV-173 Chronic myeloid leukemia Growth Inhibition 0.114 µM
A549 Lung carcinoma Growth Inhibition 21.3 µM

Experimental Research Protocols

For researchers, the key to studying a compound like this compound lies in robust experimental design. Below are generalized protocols based on common methodologies used in the field and referenced in the literature.

Protocol 1: Assessing Inhibition of Cytokine Production in Human Whole Blood [7] [5]

This ex vivo assay is a standard pharmacodynamic method for evaluating p38 inhibitor efficacy.

  • Sample Collection: Collect fresh human whole blood from healthy donors into heparinized or sodium citrate tubes.
  • Compound Preparation: Prepare this compound in DMSO and then dilute in culture medium. Include a vehicle control (DMSO alone).
  • Pre-incubation: Incalate whole blood with serial dilutions of this compound or vehicle for 15-60 minutes at 37°C.
  • Stimulation: Add LPS (e.g., 100 ng/mL to 1 µg/mL) to stimulate cytokine production. Incubate for an additional 4-24 hours.
  • Analysis: Centrifuge samples and collect plasma. Quantify cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or a multiplex immunoassay.
  • Data Calculation: Express results as % inhibition compared to the vehicle-treated, LPS-stimulated control and calculate IC₅₀ values.
Protocol 2: Kinase Selectivity Profiling [6]

Determining selectivity is critical for understanding a compound's mechanism and potential off-target effects.

  • Kinase Panel: Select a broad panel of recombinant human kinases (e.g., 200-300 kinases).
  • Reaction Setup: Perform kinase reactions in the presence of ATP (at or near Km) and a specific substrate for each kinase.
  • Compound Testing: Test this compound at a minimum of two concentrations (e.g., 0.5 µM and 10 µM) in duplicate.
  • Detection Method: Use a standard radiometric, fluorescence, or mobility shift assay to measure residual kinase activity.
  • Data Analysis: Calculate % activity remaining for each kinase compared to a no-inhibitor control. A compound is considered selective for a target if it inhibits that kinase by >90% while leaving most others (>90%) with high residual activity.

Clinical Safety and Development Challenges

In clinical trials up to 12 weeks, this compound was generally well-tolerated [7] [4].

  • Common Adverse Events: Included infections, gastrointestinal disorders, and skin rashes, which were generally mild to moderate [4].
  • Safety Monitoring: No clinically significant effects on standard laboratory parameters, including liver function tests, were initially reported in a Phase II study [4]. However, an analysis of two later studies noted a higher frequency of serious infections in this compound monotherapy groups compared to placebo [7].
  • Cardiac Safety: Minimal, dose-dependent increase in the QTc interval was observed, but no associated clinical arrhythmias [4].

A significant challenge for this compound and other p38 inhibitors has been the transient nature of biomarker suppression and only modest clinical efficacy in RA, which ultimately limited their further development despite a rational mechanism [7] [8]. This has been attributed to potential feedback mechanisms within the signaling network, inadequate biodistribution due to engineered properties to avoid CNS toxicity, or the complex role of p38 isoforms [8].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

VX-702 exerts its effects by specifically inhibiting the p38α MAPK, a key enzyme in a major inflammatory signaling pathway [1].

  • Upstream Activation: Cellular stressors (e.g., pro-inflammatory cytokines, ER stress) activate the p38 MAPK pathway [2].
  • Key Inhibition Point: this compound inhibits p38α MAPK phosphorylation and activity [3].
  • Downstream Effects: Inhibition of p38 MAPK blocks production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and can influence apoptosis in stress conditions [4] [2] [3].

Below is a simplified visualization of the signaling pathway that this compound modulates.

G Cellular_Stressors Cellular Stressors (Inflammatory cytokines, ER stress) p38_MAPK p38α MAPK Cellular_Stressors->p38_MAPK Activates Transcription_Factors Transcription Factors (e.g., ATF4, CHOP) p38_MAPK->Transcription_Factors Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription_Factors->Inflammatory_Cytokines Cell_Outcomes Cellular Outcomes (Inflammation, Apoptosis) Inflammatory_Cytokines->Cell_Outcomes VX702 This compound VX702->p38_MAPK Inhibits

Applications in Recent Research

Although its clinical development for original indications has halted, this compound remains actively used in preclinical research to study diseases where p38 MAPK plays a role. The table below summarizes key recent research applications.

Research Area / Disease Model Key Findings Experimental Models
Fuchs Endothelial Corneal Dystrophy (FECD) This compound protected corneal endothelial cells from ER stress-induced apoptosis. It acted downstream of PERK and upstream of the ATF4-CHOP pro-apoptotic pathway [2]. Immortalized human corneal endothelial cells (iHCECs), FECD patient-derived cells[i [2]]

| Sepsis-Associated Acute Kidney Injury (S-AKI) | this compound ameliorated AKI severity by inhibiting p38 MAPK in macrophages, reducing levels of IL-6 and IL-1β, improving kidney function, and reducing cell death [3]. | Mouse model of S-AKI, In vitro co-culture of kidney cells and macrophages [3] | | Lung Fibrosis Resolution | Treatment with this compound restored the resolution of lung fibrosis in a mouse model where the endogenous brake on fibrosis (MKP1) was deleted, confirming p38α inhibition as a viable strategy [5]. | Bleomycin-induced lung fibrosis mouse model [5] |

Practical Research Data

For scientists designing experiments, the following data may be useful.

  • In Vitro Activity: this compound inhibits lipopolysaccharide (LPS)-stimulated production of TNF-α, IL-6, and IL-1β in human whole blood with IC₅₀ values of 99, 59, and 122 ng/mL, respectively [6].
  • Cellular Inhibition: It effectively inhibits agonist-induced p38 activation in platelets with an IC₅₀ ranging from 4 to 20 nM [6].
  • Pharmacokinetics: In vivo, this compound has a half-life of 16-20 hours, with dose-proportional exposure. It is predominantly cleared renally [6].

Experimental Considerations

  • Formulation: this compound is typically prepared as a stock solution in DMSO and can be used in vivo via oral gavage [3] [6].
  • Working Concentration: Effective concentrations used in cell culture models are often around 10 µM [2], but dose-response experiments should be conducted for specific systems.
  • Specificity: As a second-generation inhibitor, this compound is noted for its high selectivity for p38α over p38β, which helps in attributing observed effects more specifically [7] [8].

This compound is a well-characterized and potent tool for probing the biological functions of p38 MAPK. Its continued use in foundational research may potentially support drug repurposing efforts for new diseases.

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

VX-702 is primarily soluble in DMSO. The table below summarizes the key physical and chemical properties for your experimental planning:

Property Specification
CAS Number 745833-23-2 [1] [2] [3]
Molecular Formula C₁₉H₁₂F₄N₄O₂ [1] [2] [3]
Molecular Weight 404.32 g/mol [1] [2] [3]
Primary Solubility Soluble in DMSO [1] [4] [5]
Reported Solubility in DMSO 42 mg/mL (103.88 mM) [1], 60 mg/mL (148.4 mM) [3], 81 mg/mL (200.34 mM) [4]
Solubility in Water Insoluble [4] [5] [3]
Solubility in Ethanol Insoluble or slightly soluble (≥3.88 mg/mL with ultrasonic) [4] [5] [3]
Storage (Powder) -20°C [1] [3]
Storage (Stock Solution) -80°C [1] [3]

In Vitro and In Vivo Formulation Protocols

For biological experiments, this compound can be formulated for both cell-based and animal studies.

In Vitro Stock Solution Preparation

A typical protocol for preparing a 10 mM stock solution in DMSO is as follows [1]:

  • Add 1 mL of pure DMSO to a vial containing 4.04 mg of this compound solid.
  • Mix gently until the solid is fully dissolved.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term use.
In Vivo Dosing Formulations

For administration in animal studies, here are two homogenization protocols. It is crucial to add the solvents in the specified sequence.

Protocol 1: Homogeneous Suspension with CMC-Na [4] This method is straightforward for creating a suspension.

Preparation of a 5 mg/mL homogeneous suspension for in vivo administration using sodium carboxymethyl cellulose (CMC-Na).

Protocol 2: Solution with DMSO, PEG300, and Tween-80 [1] [3] This method creates a solution suitable for various administration routes.

Sequential preparation of a 2.5 mg/mL clear solution for in vivo studies. Saline is 0.9% sodium chloride in ddH₂O [1].

Biological Activity and Experimental Data

This compound is a highly selective p38α mitogen-activated protein kinase (MAPK) inhibitor, reported to have 14-fold higher potency for p38α versus p38β [1] [6] [3].

Key In Vitro Activity

The core inhibitory activity of this compound is summarized below [1] [4]:

  • p38α MAPK Inhibition (IC₅₀): 4 - 20 nM (in platelets)
  • Cytokine Inhibition in LPS-stimulated models:
    • IL-6 (IC₅₀): 59 ng/mL
    • TNFα (IC₅₀): 99 ng/mL
    • IL-1β (IC₅₀): 122 ng/mL
Cellular Growth Inhibition

This compound exhibits growth inhibitory effects across various human cancer cell lines. Here are selected examples from the broader dataset [6]:

Cell Line Origin IC₅₀ (μM)
HOP-62 Non-small cell lung cancer 0.015
NCI-H720 Lung carcinoid 0.017
JVM-2 Leukemia 0.083
DU-145 Prostate cancer 0.146
AGS Gastric adenocarcinoma 0.153
A549 Lung carcinoma 21.281
HT-29 Colorectal adenocarcinoma 13.911
Key In Vivo Pharmacokinetics and Efficacy

Research in animal models provides insights into the compound's behavior and therapeutic potential [1] [4] [5]:

  • Half-life: 16 - 20 hours
  • Clearance: Predominantly renal
  • Efficacy in Mouse Collagen-Induced Arthritis:
    • This compound (0.1 mg/kg, twice daily) was equivalent to methotrexate (0.1 mg/kg).
    • This compound (5 mg/kg, twice daily) was equivalent to prednisolone (10 mg/kg, once daily) in inhibiting wrist joint erosion and inflammation.
  • Myocardial Protection: In a rat model of ischemia-reperfusion injury, this compound (50 mg/kg) significantly reduced myocardial damage, selectively inhibiting p38 MAPK activation without affecting ERK or JNK pathways.

Important Handling and Safety Notes

  • Research Use Only: this compound is strictly for research purposes and is not for human, veterinary, diagnostic, or therapeutic use [4] [7] [5].
  • Controlled Substance: Please note that this product is a controlled substance and may not be available for sale in your territory [1].
  • Hygroscopic DMSO: Be aware that DMSO is hygroscopic. Using newly opened, anhydrous DMSO is critical for accurate solubility and concentration [1].
  • In Vivo Solution Stability: For in vivo formulations, it is recommended to prepare the working solution freshly and use it immediately [3].

References

Core Pharmacological Data of VX-702

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential quantitative data for VX-702, providing a quick reference for its activity and properties.

Parameter Value / Range Context / Assay Details
Primary Target & IC₅₀ p38α MAPK: 4 - 20 nM [1] [2] Direct enzyme inhibition; 14-fold selective for p38α over p38β [3] [1].
Cellular IC₅₀ (Sample) 0.015 - 24.734 µM [3] Growth inhibition assays across various human cell lines (e.g., HOP-62: 0.01543 µM; A549: 21.2811 µM).

| Cytokine Inhibition (IC₅₀) | • IL-6: 59 ng/mL • TNFα: 99 ng/mL • IL-1β: 122 ng/mL [1] | Ex vivo blood assay primed with LPS [1] [2]. | | In Vivo Efficacy (Rodent) | 10 - 50 mg/kg [4] [2] | Dosing in disease models (e.g., 20 mg/kg i.p. for post-operative pain; 5 mg/kg p.o. for arthritis). | | Molecular Weight | 404.3 g/mol [3] [5] [1] | Chemical formula: C₁₉H₁₂F₄N₄O₂[cite:2] [1]. | | CAS Number | 745833-23-2 / 479543-46-9 [5] [1] | Identifier for the chemical compound. |

Experimental Protocols & Applications

Here are detailed methodologies for key experiments referencing this compound, which you can adapt for your research.

In Vitro Platelet Activation Assay

This protocol is used to study the effect of this compound on p38 MAPK pathway activation in platelets [2].

  • Cell Preparation: Prepare gel-filtered platelets from healthy human donors.
  • Compound Treatment: Pre-incubate platelets with 1 µM this compound (from a DMSO stock solution) prior to stimulation [1] [2].
  • Stimulation: Activate platelets with agonists such as thrombin, SFLLRN, AYPGKF, U46619, or collagen.
  • Analysis: Measure the inhibition of p38 activation. This compound demonstrates an IC₅₀ of 4 to 20 nM in this assay and does not affect platelet aggregation induced by the agonists themselves [1] [2].
In Vivo Post-Operative Pain Model

This protocol describes the use of this compound in a rat model of post-incisional pain hypersensitivity [4].

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).
  • Surgery: Perform a plantar incision on the left paw under general anesthesia (e.g., 2% isoflurane) to induce pain hypersensitivity.
  • Drug Administration:
    • Prepare this compound by dissolving it in 10% DMSO [4].
    • Administer 20 mg/kg of this compound intraperitoneally.
    • A common dosing schedule is to administer the drug prior to surgery, and then again on day 1 and day 2 after the incision [4].
  • Behavioral Analysis:
    • Perform blinded behavioral tests to measure mechanical and thermal sensitivity.
    • Assess mechanical sensitivity using von Frey filaments applied to the incision point on the paw. The withdrawal threshold is defined as the lowest force that elicits a clear withdrawal response at least twice in 10 applications [4].

p38 MAPK Signaling Pathway and this compound Mechanism

The following diagram illustrates the p38 MAPK signaling cascade and the mechanism by which this compound exerts its inhibitory effect.

p38_pathway p38 MAPK Signaling Pathway and this compound Inhibition CellularStress Cellular Stress (Cytokines, LPS, Osmotic Stress) MAP3K MAP3K CellularStress->MAP3K MKK3_MKK6 MKK3 / MKK6 MAP3K->MKK3_MKK6 p38a p38α MAPK (Inactive) MKK3_MKK6->p38a p38a_Active p38α MAPK (Active, Phosphorylated) p38a->p38a_Active Phosphorylation p38a_ATP ATP p38a_ATP->p38a Binds Transcription Gene Transcription p38a_Active->Transcription Output Inflammatory Output (TNFα, IL-6, IL-1β, COX-2) Transcription->Output VX702 This compound VX702->p38a_ATP Competes

The diagram shows that this compound is an ATP-competitive inhibitor that selectively targets the p38α MAPK isoform. It binds to the enzyme, preventing ATP from binding and subsequent phosphorylation/activation of the pathway. This inhibition blocks the downstream production of pro-inflammatory mediators like TNFα, IL-6, and IL-1β [1] [4] [6].

Research Context and Development Status

While this compound demonstrated modest efficacy in clinical trials for rheumatoid arthritis, its development, along with many other p38α inhibitors, has been hampered by challenges. These include limited long-term efficacy, a transient reduction in biomarkers like C-reactive protein, and toxicity concerns, leading to a lack of progression to phase III trials [6]. However, research continues to explore its potential in other areas, such as managing post-operative pain, where its efficacy has been demonstrated in animal models [4].

References

Key Experimental Data & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

To support your research, here are the quantitative findings and methodologies from pivotal studies on VX-702.

Table 1: In Vitro and In Vivo Pharmacological Data

Model System Finding/Parameter Value Citation
In Vitro IC₅₀ for IL-6 production inhibition 59 ng/mL [1] [2]
IC₅₀ for TNF-α production inhibition 99 ng/mL [1] [2]
IC₅₀ for IL-1β production inhibition 122 ng/mL [1] [2]
IC₅₀ for p38 activation inhibition in platelets 4-20 nM [1]
In Vivo (Pharmacokinetics) Half-life 16-20 hours [1] [2]
Volume of Distribution 73 L/kg [1] [2]
Clearance 3.75 L/h [1] [2]

Table 2: Key Experimental Protocols and Models

Study Focus Model Type Key Protocol Details Citation

| S-AKI Therapeutic Efficacy | In Vivo (Mouse) | Model Induction: S-AKI model established by Pseudomonas aeruginosa incision infection. Treatment: this compound administered at 50 mg/kg, twice daily via oral gavage. Endpoints: Assessment of serum creatinine, blood urea nitrogen (BUN), kidney apoptosis (TUNEL assay), and cytokine levels (IL-6, IL-1β) at 24 hours post-surgery. | [3] | | S-AKI Mechanism Exploration | In Vitro (Cell Co-culture) | Model Setup: Mouse kidney tubular epithelial cells (TCMK-1) co-cultured with LPS-induced macrophage cells (RAW264.7). Treatment: Application of 5 μM this compound. Assays: Measurement of cell viability, apoptosis, and levels of phosphorylated p38 and proinflammatory cytokines in cells and supernatant. Molecular docking simulations performed to predict binding to IL-6, IL-1β, and MAPK. | [3] | | Fibrosis Resolution | In Vivo (Mouse) | Model Induction: Lung fibrosis induced by bleomycin. Treatment: this compound was used to treat mice with fibroblast-specific deletion of MAPK phosphatase 1 (MKP1). Assessment: Evaluation of fibrosis resolution. | [4] |

Clinical Trial Outcomes in Rheumatoid Arthritis

The clinical development of this compound for RA yielded mixed results, which are critical for understanding its therapeutic profile.

Table 3: Summary of Phase II Clinical Trial Results in Rheumatoid Arthritis

Trial (Reference) Treatment Groups ACR20 Response at 12 Weeks Key Findings & Biomarkers

| VeRA Study [5] [6] | Placebo | 28% | • Efficacy: Numerically superior ACR20 rates with this compound, but difference was not statistically significant at the highest dose in the final analysis. • Biomarkers: Early (Week 1) reductions in CRP, sTNFR p55, and serum amyloid A. However, these effects were transient, returning to baseline by Week 4. | | | this compound (5 mg daily) | 36% | | | | this compound (10 mg daily) | 40% | | | Study 304 (with MTX) [5] | Placebo + MTX | 22% | • Safety: Overall adverse event frequency was similar to placebo. • A higher rate of serious infections was observed in one study (VeRA: 2.4% vs 0%). • Conclusion: The transient biomarker suppression and modest efficacy suggested p38 MAPK inhibition may not provide sustained control of chronic inflammation in RA. | | | this compound (10 mg daily) + MTX | 40% | | | | this compound (10 mg twice weekly) + MTX | 44% | |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically inhibiting the p38α MAPK, a key enzyme in a major inflammatory signaling pathway. The following diagram illustrates this mechanism and its downstream effects, particularly in the context of recent sepsis-associated acute kidney injury (S-AKI) research.

g start PAMPs/DAMPs (e.g., LPS) mapk14 p38α MAPK (MAPK14) start->mapk14 transcription Activation of Transcription Factors mapk14->transcription cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines tissue_damage Inflammation & Tissue Damage cytokines->tissue_damage inhibition_effect Inhibits Cytokine Release Protects Tissue cytokines->inhibition_effect  Blocked by vx702 This compound Inhibitor vx702->mapk14  Inhibits mapk70 mapk70 vx702->mapk70  Inhibits

The diagram above shows how this compound targets the p38 MAPK pathway. In diseases like S-AKI, pathogens or damage (PAMPs/DAMPs) activate p38α MAPK in immune cells like macrophages, triggering a cascade that produces potent pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), leading to tissue damage [7] [3]. This compound, as a highly selective inhibitor, binds to p38α, reducing the release of these cytokines and subsequently protecting tissues like the kidney from inflammatory injury [3].

Future Research Directions

While clinical development for RA is discontinued, recent preclinical studies suggest promising new directions for this compound research [3] [4]:

  • Sepsis and Organ Protection: this compound significantly ameliorated Sepsis-Associated Acute Kidney Injury (S-AKI) in mice by inhibiting macrophage-driven cytokine release, positioning it as a potential novel therapeutic for this condition [3].
  • Fibrotic Diseases: In a 2024 study on lung fibrosis, this compound restored spontaneous fibrosis resolution in mice with deficient MKP1, indicating its potential application in resolving established fibrosis rather than just suppressing inflammation [4].

References

VX-702 selective ATP-competitive inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

VX-702 acts by specifically inhibiting the p38α isoform of the MAPK family. This kinase is a crucial component of a signaling cascade that cells activate in response to stress signals and pro-inflammatory cytokines.

The following diagram illustrates the core signaling pathway involved and the point of inhibition by this compound:

G Extracellular Stress Extracellular Stress MAPK Cascade MAPK Cascade Extracellular Stress->MAPK Cascade Activates Cytokine Production\n(TNF-α, IL-6, IL-1β) Cytokine Production (TNF-α, IL-6, IL-1β) p38α MAPK p38α MAPK MAPK Cascade->p38α MAPK Activates Downstream Kinases\n(e.g., MK2) Downstream Kinases (e.g., MK2) p38α MAPK->Downstream Kinases\n(e.g., MK2) Phosphorylates Transcription Factors Transcription Factors Downstream Kinases\n(e.g., MK2)->Transcription Factors Activate Transcription Factors->Cytokine Production\n(TNF-α, IL-6, IL-1β) Induces This compound This compound This compound->p38α MAPK Inhibits

This compound inhibits p38α MAPK activation, suppressing pro-inflammatory cytokine production.

Key Experimental Data and Research Findings

The effects of this compound have been studied in various biochemical, cellular, and animal models. The table below consolidates the key experimental findings:

Model Type Experiment / Finding Concentration / Dosage Key Outcome
In Vitro (Biochemical) p38α Enzyme Inhibition IC50: 4 - 20 nM [1] [2] Confirms potent and selective target inhibition.
In Vitro (Cellular) LPS-stimulated Cytokine Inhibition (Human Blood Assay) IC50: 59 - 122 ng/mL [1] Dose-dependent inhibition of IL-6, IL-1β, and TNF-α.
In Vitro (Cellular) Platelet (PLT) Storage Lesion Model 1 μM (pre-incubation) [1] Improved maintenance of platelet health during storage.
In Vivo (Animal) Mouse Collagen-Induced Arthritis 0.1 mg/kg (twice daily) [1] Equivalent efficacy to methotrexate (0.1 mg/kg).
In Vivo (Animal) Sepsis-Associated AKI (Mouse Model) Oral gavage [3] Reduced serum creatinine, BUN, and kidney cell apoptosis.
Clinical (Human) Rheumatoid Arthritis (12-week study) 5 mg / 10 mg (once daily) [4] [5] Modest, transient clinical efficacy; good tolerability.

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here are detailed methodologies for key experiments cited in the search results.

In Vitro Protocol: Cytokine Inhibition in LPS-Stimulated Cells

This protocol is based on an ex vivo human blood assay used to demonstrate the anti-inflammatory effects of this compound [1] [6].

  • Cell Preparation: Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs) can be used. Alternatively, murine macrophage cell lines like RAW264.7 are suitable [3].
  • Compound Treatment: Pre-incubate cells with this compound for 1-2 hours. Prepare a 10 mM stock solution in DMSO and serially dilute in cell culture medium to achieve final working concentrations. A final DMSO concentration of ≤0.1% is recommended to avoid solvent toxicity [1] [2].
  • Stimulation and Incubation: Stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 0.1 - 1 μg/mL. Incubate for an additional 18-24 hours at 37°C in a 5% CO2 atmosphere [1] [3].
  • Analysis: Collect cell culture supernatant after incubation. Measure the levels of TNF-α, IL-6, and IL-1β using standard techniques like enzyme-linked immunosorbent assay (ELISA) [1] [3].
In Vivo Protocol: Sepsis-Associated Acute Kidney Injury (S-AKI) Mouse Model

A 2024 study demonstrated the efficacy of this compound in ameliorating S-AKI using the following approach [3].

  • Animal Model: Establish a stable mouse model of S-AKI, for example, via a Pseudomonas aeruginosa incision infection or intraperitoneal injection of LPS.
  • Dosing Regimen: Administer this compound via oral gavage. The specific dosage can be determined based on prior pharmacokinetic studies; for reference, efficacious doses in other mouse models ranged from 0.1 to 50 mg/kg [1] [3].
  • Monitoring and Sample Collection: Monitor serum markers of kidney function. At the experimental endpoint, collect blood for analysis and harvest kidney tissue for histological and molecular analysis.
  • Endpoint Analysis:
    • Renal Function: Measure blood urea nitrogen (BUN) and serum creatinine levels.
    • Inflammation: Measure serum or kidney tissue homogenate levels of IL-6 and IL-1β by ELISA.
    • Tissue Damage: Assess kidney tissue for apoptotic cells (e.g., via TUNEL staining) and perform general histology (e.g., H&E staining) [3].

Research Implications and Future Directions

The research on this compound highlights both the potential and the challenges of targeting the p38 MAPK pathway:

  • Promising Therapeutic Applications: Recent findings in sepsis-associated acute kidney injury (S-AKI) are particularly promising. The drug's effect is linked to inhibiting pro-inflammatory cytokine release from macrophages, protecting kidney cells from damage [3].
  • Clinical Translation Challenges: While preclinical and early clinical data showed this compound was well-tolerated with efficacy on some clinical measures and biomarkers in rheumatoid arthritis (RA), the overall clinical efficacy in Phase II trials was modest. The suppression of inflammatory biomarkers was transient, suggesting the pathway may not be suitable for long-term suppression of chronic inflammation like RA [4].

References

VX-702 Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for preparing and storing VX-702 stock solutions, consolidated from multiple supplier specifications and research publications.

Aspect Specification Source / Context
Solubility in DMSO ≥ 42 mg/mL (103.88 mM) [1]; ≥ 20.2 mg/mL [2] Supplier data (MedChemExpress, ApexBT)
Recommended Stock Concentration 10 mM to 100 mM [3] General supplier recommendation
Storage Temperature Below -20°C to -80°C for long-term storage [3] [1] Standard for small molecules
Storage Duration Several months at -20°C [3]; 2 years at -80°C, 1 year at -20°C [1] Supplier data (BioCrick, MedChemExpress)
Reconstitution Tips Warm tube at 37°C & brief sonication [3] [2]; Prepare stock in "ready for reconstitution" format [1] Protocol for higher solubility
Working Solution Use Use on the same day of preparation; avoid repeated freeze-thaw cycles [3] [1] To maintain compound stability

Experimental Protocols from Literature

Here are methodologies for using this compound in experimental models, which illustrate how stock solutions are applied in practice.

  • In Vitro Cell Culture (Macrophages)

    • Cell Line: LPS-induced RAW264.7 cells (mouse leukemic monocyte/macrophage cell line) [4] [5].
    • Working Concentration: 5 μM this compound [4] [5].
    • Preparation: A 10 mM stock solution in DMSO was used, diluted into the cell culture medium [4].
    • Application: Treatment reduced levels of phosphorylated p38 MAPK and proinflammatory cytokines (IL-6, IL-1β) in cells and culture supernatant [4] [5].
  • In Vivo Animal Study (Mouse Model)

    • Model: Mouse model of sepsis-associated acute kidney injury (S-AKI) [4] [5].
    • Dosage: 50 mg/kg, administered twice daily via oral gavage [4] [5].
    • Formulation: this compound was dissolved in DMSO as a stock and then administered to animals [4].
  • Ex Vivo Blood Assay

    • Application: An ex vivo blood assay primed with LPS [1] [2].
    • Effect: this compound dose-dependently inhibited the production of IL-6, IL-1β, and TNFα with IC50 values of 59, 122, and 99 ng/mL, respectively [1] [2].

Key Workflow and Handling Procedures

The following diagram outlines the core workflow for preparing and using this compound stock solutions, integrating the key steps and critical control points from the available data.

G Start Start Preparation StockSol Prepare Stock Solution in DMSO (Concentration: e.g., 10-100 mM) Start->StockSol StoreLong Aliquot & Store at -20°C or -80°C StockSol->StoreLong Reconstitute Thaw for Use (Warm at 37°C & brief sonication) StoreLong->Reconstitute WorkingSol Dilute to Working Concentration (Use same day, avoid freeze-thaw) Reconstitute->WorkingSol Application Apply to Experiment (e.g., In vitro: 5 µM) (e.g., In vivo: 50 mg/kg) WorkingSol->Application

This compound Stock Solution Workflow

  • Aliquoting: Storing the stock solution in small, single-use aliquots is a best practice to minimize contamination and avoid repeated freeze-thaw cycles, which can degrade the compound [3] [1].
  • Solubility Confirmation: While suppliers provide solubility data, it is good laboratory practice to test the solubility of your specific compound batch indoors, as actual solubility may vary slightly due to experimental system error [2].
  • In Vivo Formulation: For animal studies, a stock solution in DMSO is typically further diluted in a suitable vehicle for administration. One protocol suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution at ≥ 2.5 mg/mL [1].

Additional Technical Notes

  • CAS Numbers: Be aware that two different CAS numbers are associated with this compound in the search results: 745833-23-2 is more frequently cited [6] [1] [7], while 479543-46-9 is also used [3] [2]. This is likely due to different salt forms or database entries, but the compound is the same.
  • Stability Consideration: Although stock solutions can be stored for several months, it is recommended to use them as fresh as possible. The stability can be compound-lot-specific, so monitoring performance over time is advisable.

References

Application Notes and Protocols: Investigating VX-702 in Sepsis-Associated Acute Kidney Injury Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Sepsis-associated acute kidney injury (SA-AKI) represents a devastating clinical complication in critically ill patients, contributing to significantly elevated mortality rates ranging from 24% to 62% compared to patients without AKI [1] [2]. Despite its clinical significance, specific therapeutic interventions for SA-AKI remain limited, creating an urgent need for mechanistic studies and targeted drug development [1] [3] [2]. The pathophysiological complexity of SA-AKI involves intertwined mechanisms including dysregulated inflammatory responses, microcirculatory dysfunction, and renal tubular damage [1] [2] [4].

Recent research has identified the p38 MAPK signaling pathway as a central regulator of inflammatory responses in SA-AKI, with interleukin (IL)-6 and IL-1β emerging as hub genes [1] [3] [2]. VX-702, a highly selective inhibitor of p38 MAPK, has demonstrated potential for mitigating SA-AKI severity through inhibition of proinflammatory cytokine release from macrophages [1] [3] [2]. These application notes provide comprehensive experimental protocols for investigating this compound in established SA-AKI models, offering researchers standardized methodologies for preclinical evaluation of this promising therapeutic candidate.

Experimental Models of SA-AKI

Animal Model Establishment

Table 1: Bacterial Preparation for SA-AKI Animal Model

Component Specification Purpose
Bacterial Strain Pseudomonas aeruginosa (ATCC 27853) Induce sepsis via infection
Culture Medium Luria-Bertani (LB) medium Bacterial amplification
Incubation Conditions 37°C, 200 rpm/min, overnight Optimal growth conditions
Concentration Adjustment 10^7 to 10^10 CFU/mL Dose-response studies
Quality Control Colony counting on LB agar plates Verify bacterial viability and concentration

The stable mouse model of SA-AKI is established through Pseudomonas aeruginosa incision infection [1] [2]. This approach reliably recapitulates key aspects of human sepsis while allowing controlled investigation of renal pathological mechanisms. The procedure requires meticulous preparation of bacterial suspensions and aseptic surgical techniques to ensure consistent results across experimental groups.

Animal selection considerations: Experiments typically utilize 8-10 week old female Balb/c mice weighing 18-22g, housed under specific pathogen-free conditions with controlled temperature (23.6°C) and humidity (35%) under 12-hour light/dark cycles [1] [2]. The surgical procedure involves creating a 5mm median incision on the back to expose the right paravertebral muscle, followed by application of 50μL bacterial suspension (typically 10^9 CFU/mL determined as optimal) directly to the muscle tissue before suture closure [1] [2]. Sham control groups receive identical anesthesia and incision procedures without bacterial application.

In Vitro Cellular Model

Table 2: Cell Culture Models for SA-AKI Mechanism Investigation

Cell Line Origin/Source Culture Conditions Treatment Purpose
TCMK-1 Mouse kidney tubular epithelial cells (ATCC CCL-139) DMEM + 10% FBS, 37°C, 5% CO₂ Co-culture with LPS-induced macrophages Assess tubular epithelial response
RAW264.7 Mouse leukemic monocyte/macrophage cells (ATCC TIB-71) DMEM + 10% FBS, 37°C, 5% CO₂ 1μM LPS induction Model macrophage-mediated inflammation

The co-culture system establishes an in vitro model that mimics macrophage-epithelial cell interactions during SA-AKI [1] [2]. RAW264.7 cells serve as a well-established model for studying inflammatory mechanisms in LPS-induced macrophages, as they produce relevant proinflammatory factors including IL-1β, TNF-α and IL-6 [1].

Experimental setup: RAW264.7 cells are trypsinized and plated in 24-well plates at a density of 1×10^5 cells/well in 1mL of DMEM with 10% FBS [1]. TCMK-1 cells are then added to cell culture inserts (0.4mm pore diameter) placed in the wells containing RAW264.7 cells to initiate the inflammatory reaction through treatment with 1μM LPS [1]. This configuration allows paracrine signaling between the cell types while maintaining physical separation for subsequent analysis.

Drug Administration and Treatment Protocols

This compound Formulation and Dosing

This compound is typically purchased from commercial suppliers (e.g., Beyotime, SD5960) and dissolved in dimethylsulphoxide (DMSO) for in vivo administration [1] [2]. For animal studies, this compound is administered at a dose of 50 mg/kg twice daily via oral gavage, beginning immediately after the surgical procedure [1] [2]. Control groups receive equivalent volumes of DMSO vehicle (5μL) alone, while sham groups undergo incision without infection or drug treatment.

Treatment considerations: The twice-daily dosing regimen maintains effective drug concentrations throughout the critical early phase of SA-AKI development. For in vitro applications, 5μM this compound is added to cells to evaluate its effects on inflammatory pathways [1]. Researchers should note that optimal concentrations may vary based on specific experimental conditions and should conduct dose-response studies when adapting these protocols to new systems.

Molecular Mechanism Analysis

Signaling Pathway Investigation

The mechanistic basis for this compound efficacy in SA-AKI involves modulation of key inflammatory pathways. Through high-throughput sequencing and bioinformatics analysis, IL-6 and IL-1β have been identified as hub genes, with the MAPK signaling pathway representing the primary pathway involved in SA-AKI pathogenesis [1] [3] [2].

Molecular docking studies demonstrate that this compound can bind directly to IL-6, IL-1β and MAPK, potentially affecting the binding of IL-1β to its receptor [1] [3] [2]. This multi-target engagement may contribute to the significant reduction in proinflammatory cytokine release observed in both in vivo and in vitro models.

G PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs_DAMPs->PRRs Macrophage Macrophage Activation PRRs->Macrophage p38_MAPK p38 MAPK Phosphorylation Macrophage->p38_MAPK Cytokines Proinflammatory Cytokine Release (IL-6, IL-1β, TNF-α) p38_MAPK->Cytokines TubularDamage Renal Tubular Damage Cytokines->TubularDamage Apoptosis Cellular Apoptosis Cytokines->Apoptosis AKI Sepsis-Associated Acute Kidney Injury TubularDamage->AKI Apoptosis->AKI VX702 This compound Treatment VX702->p38_MAPK Inhibits VX702->Cytokines Reduces

Figure 1: Molecular Mechanism of this compound in SA-AKI - this compound inhibits p38 MAPK phosphorylation in activated macrophages, reducing proinflammatory cytokine release and subsequent renal damage.

Inflammatory Mediator Assessment

Key inflammatory parameters to assess include phosphorylated p38 MAPK levels in macrophages and concentrations of proinflammatory cytokines (IL-6, IL-1β) in both tissue samples and culture supernatants [1] [2]. These measurements can be performed using standardized techniques including western blotting for protein phosphorylation status and enzyme-linked immunosorbent assays (ELISA) for cytokine quantification.

Molecular docking approaches can further elucidate the interaction between this compound and its molecular targets [1] [3] [2]. These computational methods provide structural insights into the mechanism of action and can help optimize compound properties for enhanced efficacy.

Data Collection and Analysis Methods

Assessment of Renal Function and Injury

Table 3: Key Parameters for Evaluating SA-AKI Severity and Treatment Response

Parameter Category Specific Measurements Assessment Method Significance
Renal Function Serum Creatinine (SCr) Biochemical assay Direct measure of glomerular filtration rate
Renal Function Blood Urea Nitrogen (BUN) Biochemical assay Indicator of nitrogenous waste accumulation
Histological Damage Tubular Necrosis Scores H&E and PAS staining Quantitative assessment of structural damage
Apoptosis TUNEL-positive cells TUNEL assay Measure of programmed cell death
Inflammation IL-6, IL-1β levels ELISA Quantification of inflammatory response
Inflammation Phosphorylated p38 MAPK Western blot/Immunofluorescence Assessment of pathway activation
Cellular Viability Cell counting, viability assays In vitro assessment Determination of treatment cytotoxicity

Functional assessments of renal impairment form the cornerstone of SA-AKI evaluation. Serum creatinine and blood urea nitrogen measurements provide standardized biomarkers for quantifying the severity of renal dysfunction [1] [2]. These parameters are typically assessed 24 hours post-surgery in animal models, as this timeframe captures the peak response in this specific model system.

Histopathological evaluation through hematoxylin and eosin (H&E) and Periodic Acid-Schiff (PAS) staining provides structural correlates to functional impairment [1] [2]. Tubular necrosis scores are typically assigned by researchers blinded to experimental groups to minimize bias, with arrows indicating damaged renal tubules in representative images [2].

Statistical Analysis and Interpretation

Appropriate statistical methods are essential for valid interpretation of experimental results. Data are typically expressed as mean ± standard deviation, with differences between groups assessed using unpaired Student's t-test for normally distributed data [1] [2]. Significance is generally accepted at p<0.05, though more stringent thresholds (e.g., p<0.001) may be applied with multiple comparisons.

Experimental design considerations: Group sizes of n=10 provide sufficient statistical power for detecting significant differences in most parameters [1] [2]. Researchers should implement randomization procedures for animal allocation to treatment groups and blinded assessment of outcome measures where possible to minimize potential biases.

Research Applications and Conclusions

Application in Drug Development

These standardized protocols support systematic investigation of this compound as a potential therapeutic for SA-AKI. The integrated approach encompassing in vivo and in vitro models enables comprehensive assessment of both efficacy and mechanism of action. The experimental workflow begins with model establishment, proceeds through compound administration and molecular analysis, and concludes with integrated data interpretation (Figure 2).

G ModelDevelopment Model Development AnimalModel Animal Model (P. aeruginosa incision) ModelDevelopment->AnimalModel CellularModel Cellular Model (Co-culture system) ModelDevelopment->CellularModel Treatment This compound Treatment (50 mg/kg in vivo, 5μM in vitro) AnimalModel->Treatment CellularModel->Treatment MolecularAnalysis Molecular Analysis Treatment->MolecularAnalysis FunctionalAssessment Functional Assessment Treatment->FunctionalAssessment PathwayAnalysis Pathway Analysis (p38 MAPK signaling) MolecularAnalysis->PathwayAnalysis CytokineAnalysis Cytokine Measurement (IL-6, IL-1β) MolecularAnalysis->CytokineAnalysis DataIntegration Data Integration & Interpretation PathwayAnalysis->DataIntegration CytokineAnalysis->DataIntegration RenalFunction Renal Function (SCr, BUN) FunctionalAssessment->RenalFunction Histology Histological Analysis FunctionalAssessment->Histology ApoptosisAssay Apoptosis Assay FunctionalAssessment->ApoptosisAssay RenalFunction->DataIntegration Histology->DataIntegration ApoptosisAssay->DataIntegration

Figure 2: Experimental Workflow for this compound SA-AKI Investigation - Integrated approach combining in vivo and in vitro models to evaluate therapeutic efficacy and mechanism.

Conclusion and Future Directions

The protocols outlined herein provide comprehensive methodology for investigating this compound as a potential therapeutic for SA-AKI. The collected evidence indicates that this compound ameliorates SA-AKI severity primarily through inhibition of p38 MAPK phosphorylation in macrophages, resulting in reduced release of proinflammatory cytokines and consequent renal protection [1] [3] [2].

Translation potential: Based on current findings, this compound represents a promising candidate for further development as a novel therapeutic approach for SA-AKI [1] [3] [2]. Future research directions should include dose-optimization studies, investigation in additional SA-AKI models, and exploration of potential combination therapies with standard supportive care measures. The molecular insights gained through these protocols may also inform biomarker development for patient stratification in potential clinical applications.

References

VX-702 in Co-culture Macrophage/TCMK-1 Models: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

VX-702 is a highly selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [1] [2]. Its primary mechanism of action involves suppressing the p38 MAPK signaling pathway, which is a key mediator of the inflammatory response. Inhibition of p38 MAPK leads to the downregulation of proinflammatory cytokines such as interleukin (IL)-6 and IL-1β in macrophages [3] [4]. A recent 2024 study demonstrated that this compound ameliorates Sepsis-Associated Acute Kidney Injury (S-AKI) by inhibiting the release of these proinflammatory cytokines from macrophages, thereby reducing inflammation and apoptosis in renal tubular epithelial cells [3] [5]. The compound has been investigated in preclinical models for inflammatory diseases and has shown a favorable tolerability profile in clinical trials for other indications, such as rheumatoid arthritis [6] [4].

Detailed Experimental Protocols

In Vitro Co-culture Model to Simulate S-AKI

This protocol establishes an in vitro inflammatory model to study the crosstalk between macrophages and renal tubular epithelial cells and to evaluate the efficacy of this compound.

2.1.1. Cell Culture and Co-culture Setup

  • Cell Lines:
    • Mouse leukemic monocyte/macrophage cell line: RAW264.7 [3]
    • Mouse kidney tubular epithelial cell line: TCMK-1 [3]
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) [3].
  • Co-culture Setup:
    • Plate RAW264.7 cells in the wells of a 24-well plate at a density of 1×10⁵ cells/well in 1 mL of complete medium [3].
    • Plate TCMK-1 cells onto cell culture inserts (with a 0.4 μm pore diameter) [3].
    • Place the inserts containing TCMK-1 cells into the wells containing the RAW264.7 cells to initiate the co-culture system.

2.1.2. Inflammatory Stimulation and this compound Treatment

  • Induction of Inflammation: Stimulate the co-culture system with 1 μM Lipopolysaccharide (LPS) to mimic septic conditions [3].
  • Treatment with this compound: Add 5 μM this compound to the culture medium [3].
    • This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute this stock in the culture medium to the final working concentration of 5 μM [3]. Ensure that the final concentration of DMSO is kept low (e.g., ≤0.1%) and include a vehicle control (DMSO alone) in the experiment.
  • Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for a duration appropriate for your downstream assays (e.g., 24 hours).
In Vivo Model of S-AKI

This protocol describes the use of this compound in a mouse model of S-AKI.

  • Animal Model: Establish a stable mouse model of S-AKI via Pseudomonas aeruginosa incision infection [3].
  • This compound Administration:
    • Route: Oral gavage (o.g.) [3].
    • Dosage: 50 mg/kg [3].
    • Dosing Regimen: Administer twice daily [3].
    • Vehicle: DMSO. The control group should receive an equivalent volume of DMSO (e.g., 5 μL) [3].
  • Endpoint: Tissues and blood samples are typically collected 24 hours after surgery for analysis [3].

Key Parameters and Expected Outcomes

The tables below summarize critical experimental data and expected results from the application of this compound in the described models.

Table 1: Key Experimental Parameters for this compound Application

Parameter In Vitro Value In Vivo Value Notes / Source
Target p38α MAPK p38α MAPK Highly selective inhibitor [1] [2]
IC₅₀ for p38α 4 - 20 nM - [2]
Working Concentration 5 μM - [3]
Dosage - 50 mg/kg [3]
Administration Route - Oral Gavage (twice daily) [3]
Solvent DMSO DMSO Use the lowest possible concentration [3]
LPS Stimulation 1 μM - E. coli 055:B5 [3]

Table 2: Expected Outcomes from this compound Treatment

Analyte / Process System Expected Effect of this compound Significance / Source
p-p38 MAPK In vitro (RAW264.7) Decrease Confirms on-target mechanism [3]
IL-6 & IL-1β In vitro (Cells & Supernatant) Decrease Key proinflammatory cytokines [3]
Cell Apoptosis In vitro (TCMK-1) Reduction Protective effect on tubular cells [3]
Cell Viability In vitro (TCMK-1) Improvement Protective effect [3]
Serum Creatinine (SCr) In vivo (Mouse Serum) Decrease Indicator of improved renal function [3]
Blood Urea Nitrogen (BUN) In vivo (Mouse Serum) Decrease Indicator of improved renal function [3]
Tissue Apoptosis In vivo (Kidney) Reduction Reduced kidney damage [3]

Experimental Workflow and Signaling Pathway

The following diagram illustrates the logical flow of the co-culture experiment and the hypothesized signaling pathway through which this compound exerts its protective effects, based on the findings of the 2024 study [3].

G cluster_workflow Co-culture Experimental Workflow cluster_pathway Proposed Mechanism of this compound in S-AKI A Plate RAW264.7 macrophages in well bottom B Plate TCMK-1 epithelial cells in 0.4μm insert A->B C Combine in co-culture B->C D Add 1μM LPS + 5μM this compound or Vehicle C->D E Incubate (e.g., 24h) D->E F Collect Samples: - Supernatant (Cytokines) - Cells (WB, Apoptosis) E->F LPS LPS Stimulus P38 p38 MAPK Activation (Phosphorylation) LPS->P38 Cytokines Production of Pro-inflammatory Cytokines (IL-6, IL-1β) P38->Cytokines Damage Renal Tubular Cell Apoptosis & Damage Cytokines->Damage VX702 This compound (p38α inhibitor) VX702->P38  Inhibits

Discussion and Technical Notes

  • Model Justification: The RAW264.7 macrophage cell line is a well-established model for studying inflammation mechanisms, as it produces key proinflammatory factors (IL-1β, TNF-α, IL-6) in response to LPS [3]. The TCMK-1 cell line is a relevant model for murine renal tubular epithelial cells. Their co-culture allows for the study of intercellular communication critical to the pathogenesis of S-AKI.
  • Key Findings: The referenced study demonstrates that the protective effect of this compound is primarily mediated through its action on macrophages. By inhibiting p38 MAPK in RAW264.7 cells, this compound reduces the secretion of IL-6 and IL-1β. This, in turn, improves viability and reduces apoptosis in the co-cultured TCMK-1 cells, which are not directly treated with the drug [3]. Molecular docking studies further suggest this compound may bind directly to IL-6 and IL-1β, potentially affecting the binding of IL-1β to its receptor [3].
  • Safety and Selectivity: this compound was designed for greater affinity and selectivity towards p38α MAPK compared to earlier generation inhibitors [2]. In clinical trials for other conditions, it demonstrated a tolerability profile similar to placebo, though serious infections were observed at a higher frequency in one rheumatoid arthritis study [6].
  • Troubleshooting: The efficacy of this compound is dependent on proper inflammatory stimulation. Ensure LPS activity is validated. As with any kinase inhibitor, potential off-target effects should be considered when interpreting results; including a positive control (e.g., another known p38 inhibitor) can help contextualize findings.

References

Application Note: VX-702 for Cytokine Inhibition in Macrophages

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction VX-702 is a highly selective p38 mitogen-activated protein kinase (p38 MAPK) inhibitor. The p38 MAPK pathway is a crucial signaling cascade that drives the production of pro-inflammatory cytokines in macrophages upon exposure to inflammatory stimuli like bacterial lipopolysaccharide (LPS). Recent research demonstrates that this compound effectively ameliorates sepsis-associated acute kidney injury (S-AKI) by downregulating inflammatory factors in macrophages, highlighting its potential as a novel therapeutic for inflammatory conditions [1] [2].

2. Key Findings & Quantitative Data Treatment with this compound in LPS-induced RAW264.7 cells significantly reduces the levels of key pro-inflammatory cytokines and critical signaling molecules.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-induced RAW264.7 Cells

Analyte Effect of this compound Treatment Experimental Method Citation
Phospho-p38 MAPK Reduced level Western Blot [1]
IL-6 Reduced secretion ELISA [1]
IL-1β Reduced secretion ELISA [1]
TNF-α Implicated in macrophage-mediated inflammation* - [2]

Note: While TNF-α is a major product of activated macrophages and its inhibition is a key anti-inflammatory mechanism [2], the specific quantitative reduction by this compound in RAW264.7 cells was not explicitly detailed in the provided search results.

3. Mechanism of Action this compound exerts its anti-inflammatory effects primarily by inhibiting the p38 MAPK pathway. In macrophages, LPS binding to Toll-like receptors (TLRs) activates the p38 MAPK signaling cascade. This compound, as a p38 MAPK inhibitor, blocks the phosphorylation and activation of this pathway. This inhibition leads to reduced transcription and release of pro-inflammatory cytokines such as IL-6 and IL-1β [1] [2]. Molecular docking studies further suggest that this compound can bind to IL-6, IL-1β, and MAPK itself, potentially affecting the binding of IL-1β to its receptor [1].

The following diagram illustrates the proposed signaling pathway and site of action for this compound:

G LPS LPS Stimulation TLR TLR Activation LPS->TLR MKK MAPK Kinase (MKK) TLR->MKK NFkB NF-κB Pathway TLR->NFkB P38 p38 MAPK (Phosphorylated) MKK->P38 Phosphorylation CytokineTranscription Pro-inflammatory Cytokine (IL-6, IL-1β) Transcription P38->CytokineTranscription VX702 This compound VX702->P38 Inhibits NFkB->CytokineTranscription CytokineRelease Cytokine Release CytokineTranscription->CytokineRelease

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assessment in RAW264.7 Cells

This protocol is adapted from the methods used to evaluate this compound's efficacy [1].

1.1 Cell Culture and Maintenance

  • Cell Line: Murine leukemic monocyte/macrophage cell line (RAW264.7).
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
  • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Subculturing: Passage cells when they reach 70-80% confluence. Never allow cells to become fully confluent.

1.2 LPS Induction and this compound Treatment

  • Seed cells in 24-well plates at a density of 1 × 10⁵ cells/well in 1 mL of complete culture medium. Incubate overnight to allow adherence.
  • Pre-treatment: Add this compound to the culture medium at a working concentration of 5 μM [1]. Incubate for a suitable pre-treatment period (e.g., 1-2 hours).
  • Induction of Inflammation: Stimulate the cells by adding LPS (E. coli serotype 055:B5) to the medium at a final concentration of 1 μM [1]. Continue co-incubation for the desired duration (e.g., 24 hours).
  • Include Controls:
    • Untreated Control: Cells with no LPS or this compound.
    • LPS Control: Cells treated with LPS only (vehicle for this compound).
    • This compound Control: Cells treated with this compound only (to assess compound toxicity).

1.3 Sample Collection

  • Cell Supernatant: After incubation, collect the culture supernatant. Centrifuge at 3,000 × g for 5 minutes to remove any cells or debris. Aliquot and store at -80°C for subsequent cytokine analysis (ELISA).
  • Cell Lysate: Wash remaining cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to remove insoluble material and store lysates at -80°C for protein analysis (Western Blot).

Protocol 2: Analytical Methods for Efficacy Evaluation

2.1 Enzyme-Linked Immunosorbent Assay (ELISA)

  • Purpose: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-1β) into the cell culture supernatant.
  • Procedure: Use commercial ELISA kits specific for mouse cytokines according to the manufacturer's instructions. Briefly:
    • Add standards and samples to the antibody-coated wells.
    • Add detection antibody and incubate.
    • Add streptavidin-HRP and incubate.
    • Add substrate solution and measure the absorbance at 450 nm (or as specified).
  • Data Analysis: Generate a standard curve and interpolate sample concentrations.

2.2 Western Blot Analysis

  • Purpose: To assess the effect of this compound on the phosphorylation state of p38 MAPK and other signaling proteins.
  • Procedure:
    • Electrophoresis: Separate equal amounts of protein (20-40 μg) by SDS-PAGE.
    • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
    • Antibody Incubation:
      • Incubate with primary antibody (e.g., anti-phospho-p38, anti-total-p38) overnight at 4°C.
      • Wash the membrane.
      • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Use enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager.

Critical Considerations for Experimental Design

  • This compound Preparation: this compound was dissolved in Dimethyl Sulfoxide (DMSO) in the referenced studies [1] [2]. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent toxicity. A vehicle control (DMSO-only) is essential.
  • Cytotoxicity Assessment: It is crucial to rule out that the reduction in cytokine levels is not due to compound-induced cell death. Perform a cell viability assay (e.g., CCK-8, MTT) alongside the efficacy experiments.
  • Dose and Time Response: The provided protocol uses a single effective concentration (5 μM). For a more comprehensive study, consider conducting dose-response (e.g., 1-20 μM) and time-course experiments to determine the IC₅₀ and optimal treatment window.

References

VX-702 p38 MAPK phosphorylation assay

Author: Smolecule Technical Support Team. Date: February 2026

VX-702: Mechanism and Applications

This compound is a potent, selective, and ATP-competitive inhibitor of the p38α MAPK isoform, discovered in the context of regulating pro-inflammatory cytokine production [1] [2] [3]. The p38 MAPK pathway is a crucial signaling cascade that controls cellular responses to stress and inflammatory cytokines [3]. This compound was designed for greater affinity and selectivity compared to earlier generation p38α MAPK inhibitors [2].

The primary mechanism involves inhibiting p38α MAPK phosphorylation, which subsequently dampens the downstream inflammatory cascade [1]. Molecular docking studies suggest this compound can also bind key proinflammatory cytokines like IL-6 and IL-1β, and may affect the binding of IL-1β to its receptor [1].

Key Experimental Applications:

  • Sepsis-Associated Acute Kidney Injury (S-AKI): Ameliorates S-AKI by inhibiting the release of proinflammatory cytokines (e.g., IL-6, IL-1β) from macrophages [1].
  • Post-Incisional Pain Hypersensitivity: Reduces mechanical and thermal hypersensitivity by decreasing the expression of phosphorylated p38 MAPK in dorsal root ganglia [4].
  • Platelet Storage Lesion: Improves the maintenance of platelet quality parameters during suboptimal storage conditions by preventing p38 MAPK activation [5].

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound:

Parameter Value / Description Reference
CAS Number 479543-46-9 [2]
Molecular Formula C₁₉H₁₂F₄N₄O₂ [2]
Molecular Weight 404.3 g/mol [2]
Primary Target p38α MAPK [1] [2]
Reported IC₅₀ 4 nM to 20 nM (for p38α MAPK) [2]
Solubility Soluble to 100 mM in DMSO [2]
Storage Desiccate at -20°C [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using this compound, based on recent publications.

Protocol 1: In Vivo Efficacy in a Mouse Model of Sepsis-Associated Acute Kidney Injury (S-AKI) [1]

1. Animal Model Establishment:

  • Animals: Use female adult Balb/c mice (8–10 weeks old, 18–22 g).
  • S-AKI Induction: Anesthetize mice with 3% isoflurane. Make a 5 mm median incision on the back and expose the right paravertebral muscle. Smear 50 μL of a Pseudomonas aeruginosa suspension (e.g., 10^9 CFU/mL) onto the muscle and suture the incision.

2. Drug Administration:

  • This compound Preparation: Dissolve this compound in DMSO.
  • Dosing: Administer this compound at 50 mg/kg via oral gavage twice daily.
  • Control Groups: Include a sham group (incision only) and a vehicle control group (administered 5 μL DMSO).
  • Endpoint: Collect kidneys and blood samples 24 hours after surgery for analysis.

3. Sample Analysis:

  • Blood Biochemistry: Measure serum creatinine (SCr) and blood urea nitrogen (BUN) levels to assess kidney function. Use ELISA to quantify plasma levels of IL-6 and IL-1β.
  • Kidney Tissue Analysis:
    • Histopathology & Apoptosis: Perform TUNEL assay on formalin-fixed, paraffin-embedded kidney sections to quantify apoptotic cells.
    • Pathway Analysis: Use immunofluorescence or Western blotting on kidney tissue lysates to detect levels of total and phosphorylated p38 MAPK.
Protocol 2: In Vitro Co-culture Model for S-AKI Mechanism Study [1]

1. Cell Culture:

  • Culture mouse leukemic monocyte/macrophage cells (RAW264.7) and mouse kidney tubular epithelial cells (TCMK-1) in Dulbecco’s modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

2. Inflammatory Model Setup:

  • Plate RAW264.7 cells in 24-well plates at a density of 1×10^5 cells/well.
  • Seed TCMK-1 cells onto cell culture inserts (0.4 μm pore diameter) and place them in the wells containing RAW264.7 cells.
  • Initiate inflammation by treating the co-culture with 1 μM LPS (from E. coli 055:B5).

3. This compound Treatment:

  • Add 5 μM this compound to the treatment groups. A vehicle control (DMSO) should be included.

4. Outcome Measures:

  • Cytokine Secretion: Collect cell culture supernatant and measure proinflammatory cytokines (IL-6, IL-1β) using ELISA.
  • Macrophage Signaling: Lyse RAW264.7 cells and analyze the levels of total and phosphorylated p38 MAPK by Western blot.
  • Epithelial Cell Viability: Assess TCMK-1 cell viability (e.g., via MTT assay) and apoptosis (e.g., via flow cytometry) after co-culture.
Protocol 3: Efficacy in a Rat Model of Post-Incisional Pain Hypersensitivity [4]

1. Animal Model and Dosing:

  • Animals: Use male Sprague-Dawley rats (200–250 g).
  • Pain Model: Perform a plantar incision under general anesthesia (2% isoflurane).
  • This compound Administration: Administer this compound via intraperitoneal injection. Effective doses reported include 10, 20, and 50 mg/kg, dissolved in 10% DMSO.
  • Dosing Schedule: Administer the inhibitor prior to incision, and on day 1 and day 2 post-incision.

2. Behavioral Analysis:

  • Mechanical Sensitivity: Measure paw withdrawal thresholds in response to calibrated von Frey filaments.
  • Thermal Sensitivity: Assess paw withdrawal latency to a noxious thermal stimulus.
  • Perform behavioral tests blinded to the experimental conditions.

3. Tissue Analysis:

  • Collect dorsal root ganglia (DRG) after perfusion.
  • Analyze the expression of phosphorylated p38 MAPK and p38 MAPK subclasses using immunohistochemistry or quantitative RT-PCR.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the core signaling pathway and experimental workflow for investigating this compound:

cluster_pathway p38 MAPK Signaling Pathway & this compound Inhibition PAMP PAMPs/DAMPs (e.g., LPS) Receptor Pattern Recognition Receptors PAMP->Receptor p38 p38α MAPK (Inactive) Receptor->p38 p38_p Phospho-p38 MAPK (Active) p38->p38_p Phosphorylation Cytokines Proinflammatory Cytokine Release (IL-6, IL-1β, TNF-α) p38_p->Cytokines Damage Cellular/Tissue Damage Cytokines->Damage Inhibitor This compound Inhibitor->p38_p Inhibits

The general workflow for planning and executing experiments with this compound is outlined below:

Start Define Experimental Model A In Vivo Disease Model Start->A B In Vitro Cellular Model Start->B C1 e.g., S-AKI or Pain Model A->C1 C2 e.g., Macrophage or Co-culture System B->C2 D1 Administer this compound (50 mg/kg, p.o.) C1->D1 D2 Treat with this compound (5 μM in culture) C2->D2 E1 Collect Tissues & Blood for Analysis D1->E1 E2 Harvest Cells & Supernatant for Analysis D2->E2 F Downstream Analysis: - p-p38/t-p38 WB - Cytokine ELISA - Histology/Apoptosis - Behavioral Tests E1->F E2->F

Critical Considerations for Researchers

  • Solubility and Storage: this compound is soluble in DMSO. Prepare stock solutions at high concentrations (e.g., 100 mM) and store aliquots at -20°C or below. Avoid freeze-thaw cycles [2].
  • Dose Selection: The effective dose varies by model and species. Carefully titrate the concentration based on your experimental system, referencing published doses (e.g., 50 mg/kg in mice in vivo, 5 μM in cell culture) as a starting point [1] [4].
  • Off-Target Effects: While this compound is highly selective for p38α, always include appropriate controls (e.g., vehicle-treated and disease model groups) to confirm that observed effects are due to on-target inhibition.
  • Pathway Complexity: The p38 MAPK pathway has cross-talk with other signaling cascades. Interpreting results from this compound treatment should consider the broader cellular context [3] [6].

References

Application Note: Oral Gavage of VX-702 in a Mouse S-AKI Model

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines the protocol for administering VX-702 to mice to study its protective effects against Sepsis-Associated Acute Kidney Injury (S-AKI). The study found that this compound, a p38 MAPK inhibitor, ameliorates S-AKI by inhibiting the release of proinflammatory cytokines from macrophages [1] [2].

Table 1: Key Experimental Parameters
Parameter Specification
Study Objective To investigate the therapeutic effect of this compound on S-AKI [1].
Animal Model Female adult Balb/c mice (8–10 weeks old, 18–22 g) [1].
Disease Model S-AKI induced by Pseudomonas aeruginosa incision infection [1].
Test Compound This compound [1].
Vehicle Dimethylsulphoxide (DMSO) [1].
Dosage 50 mg/kg [1].
Route of Administration Oral gavage (o.g.) [1].
Dosing Frequency Twice daily [1].
Key Assessments Serum creatinine (SCr), Blood Urea Nitrogen (BUN), Proinflammatory cytokines (IL-6, IL-1β), Kidney tissue apoptosis [1].
Background and Mechanism of Action

Sepsis-Associated Acute Kidney Injury is a major cause of mortality in critically ill patients and currently lacks specific treatments [1]. The underlying mechanism involves a severe inflammatory response. Pathogen-associated molecular patterns (PAMPs) activate macrophages, which release proinflammatory cytokines like IL-6 and IL-1β via the p38 MAPK signaling pathway, leading to kidney tissue damage [1].

This compound is a highly selective, ATP-competitive inhibitor of p38α MAPK [3] [4]. It is an investigational oral anti-cytokine therapy that effectively inhibits LPS-stimulated production of TNF-α, IL-6, and IL-1β [5]. In this study, it was shown to bind to key proteins and inhibit the MAPK pathway, thereby reducing inflammation and kidney cell apoptosis [1] [2].

The diagram below illustrates this mechanism and the experimental workflow.

g cluster_pathway Molecular Mechanism of S-AKI & this compound Action cluster_intervention cluster_workflow In Vivo Experimental Workflow PAMPs PAMPs/DAMPs Macrophage Macrophage Activation PAMPs->Macrophage p38 p38 MAPK Phosphorylation Macrophage->p38 Cytokines Release of IL-6, IL-1β, TNF-α p38->Cytokines AKI Kidney Tubular Cell Apoptosis (S-AKI) Cytokines->AKI Drug This compound Administration (Oral Gavage) Inhibition Inhibits p38 MAPK Drug->Inhibition Inhibition->p38 Start Animal Model Setup (90 Female Balb/c mice) Group1 Sham Group (Incison only) Start->Group1 Group2 S-AKI Model + DMSO (Vehicle Control) Start->Group2 Group3 S-AKI Model + this compound (50 mg/kg, b.i.d., o.g.) Start->Group3 Harvest Termination & Sample Collection (24h post-surgery) Group1->Harvest Group2->Harvest Group3->Harvest Analysis Analysis: SCr, BUN, Cytokines, Apoptosis Harvest->Analysis Analysis->AKI

Diagram 1: Mechanism of S-AKI and this compound intervention, alongside the in vivo experimental workflow. This compound inhibits the p38 MAPK pathway in activated macrophages, reducing the release of proinflammatory cytokines and subsequent kidney injury [1].

Detailed Experimental Protocol

Step 1: Animal Model Establishment (S-AKI)

  • Animals: Use female adult Balb/c mice (8–10 weeks old, weighing 18–22 g). House them in a specific pathogen-free facility under standard conditions (12h light/dark cycle, 35% humidity, ~24°C) [1].
  • Anesthesia: Anesthetize mice with 3% isoflurane by inhalation (under 600–800 mL/min oxygen flow rate) [1].
  • Surgery & Infection:
    • Make a 5 mm median incision on the back to expose the right paravertebral muscle.
    • Smear 50 μL of a Pseudomonas aeruginosa suspension (concentration adjusted to, e.g., 10^9 CFU/mL based on pilot studies) onto the muscle.
    • Seal the incision with a 5–0 suture [1].
  • Control Groups: Include a sham group (incision only, no bacteria) and a vehicle control group (DMSO) [1].

Step 2: this compound Administration

  • Compound Preparation: Obtain this compound (e.g., from Beyotime, SD5960) and dissolve it in DMSO to the required concentration [1].
  • Dosing Regimen:
    • Dosage: 50 mg/kg [1].
    • Route: Oral gavage.
    • Frequency: Administer twice daily. The first dose should be given immediately after the back incision surgery [1].
    • Control: Administer 5 μL of DMSO to the vehicle control group, as this was the maximum concentration of solvent used [1].

Step 3: Sample Collection and Analysis (24-Hour Endpoint)

  • Termination: At 24 hours after surgery, sacrifice mice by cervical dislocation under an overdose of sodium pentobarbital (100 mg/kg, intraperitoneal injection). Confirm death by absence of breathing or heartbeat [1].
  • Blood Collection: Collect blood samples and allow them to clot for 30 minutes. Centrifuge at 3000 rpm at 4°C for 10 minutes. Collect the supernatant (serum) and store at –80°C for later analysis [1].
  • Tissue Collection: Harvest both kidneys. The left kidney can be used for histopathology, immunofluorescence, and TUNEL assay [1].
  • Key Assessments:
    • Renal Function: Measure Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) levels from serum [1].
    • Inflammation: Measure levels of proinflammatory cytokines (e.g., IL-6, IL-1β) in serum or tissue supernatant using ELISA [1].
    • Tissue Apoptosis: Perform TUNEL assay on kidney tissue sections to quantify apoptotic cells [1].
    • Pathway Analysis: Analyze the levels of phosphorylated p38 MAPK in tissue or cell samples via Western blot or immunofluorescence [1].
Table 2: Expected Outcomes & Data Interpretation
Assessment Vehicle (DMSO) Treated S-AKI Model This compound Treated S-AKI Model Biological Interpretation
Serum Creatinine & BUN Elevated levels [1]. Decreased levels [1]. Indicates improved renal function and amelioration of AKI.
Proinflammatory Cytokines (IL-6, IL-1β) High concentration [1]. Significantly Reduced concentration [1]. Confirms inhibition of inflammatory cascade.
Kidney Tissue Apoptosis Increased number of apoptotic cells [1]. Reduced number of apoptotic cells [1]. Demonstrates protection of kidney tubular cells from damage.
p-p38 MAPK Level High level of phosphorylation [1]. Reduced level of phosphorylation [1]. Verifies effective target engagement of this compound.

Important Notes for Researchers

  • Critical Controls: The study highlights the importance of including both a sham group (surgery without infection) and a vehicle (DMSO) control group to account for the effects of the surgical procedure and the solvent itself [1].
  • Animal Welfare: All experimental procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethics body. The described study was approved by the Ethics Animal Committee at Capital Medical University [1].
  • In Vitro Corroboration: The efficacy and mechanism of this compound were further validated in an in vitro model using co-cultured kidney tubular epithelial cells (TCMK-1) and LPS-induced macrophages (RAW264.7). Treatment with 5 μM this compound reduced proinflammatory cytokines and protected kidney cells from apoptosis [1].

References

Biological Activity and Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

VX-702 is a highly selective, orally active, and ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [1] [2]. Its primary mechanism of action is the inhibition of the p38 MAPK signaling pathway, which subsequently leads to the reduced production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α [3] [4].

The table below summarizes key quantitative data on the inhibitory effects of this compound:

Parameter Value / Effect Experimental Context
p38α MAPK Inhibition (IC₅₀) 4 - 20 nM [2] Enzyme assay
IL-6 Inhibition (IC₅₀) 59 ng/mL [2] LPS-primed ex vivo blood assay
IL-1β Inhibition (IC₅₀) 122 ng/mL [2] LPS-primed ex vivo blood assay
TNF-α Inhibition (IC₅₀) 99 ng/mL [2] LPS-primed ex vivo blood assay
In Vivo Efficacy (Dosage) 50 mg/kg (oral gavage, twice daily) [3] Mouse model of S-AKI
In Vitro Efficacy (Concentration) 5 μM [3] Co-culture of TCMK-1 and LPS-induced RAW264.7 cells

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Inhibition Assay in Macrophages

This protocol is adapted from a 2024 study investigating S-AKI [3]. It outlines a method to evaluate the effect of this compound on cytokine production in a macrophage-mediated inflammatory environment.

  • 1. Cell Culture and Co-culture Setup

    • Culture mouse leukemic monocyte/macrophage cells (RAW264.7) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) [3].
    • Culture mouse kidney tubular epithelial cells (TCMK-1) in the same medium.
    • Plate RAW264.7 cells in a 24-well plate at a density of 1×10⁵ cells/well.
    • Place TCMK-1 cells on cell culture inserts (0.4 μm pore diameter) positioned in the wells containing the RAW264.7 cells.
  • 2. Inflammation Induction and this compound Treatment

    • Initiate the inflammatory response by adding 1 μM Lipopolysaccharide (LPS) to the culture medium.
    • To test inhibition, add 5 μM this compound to the treatment groups. Include control groups with LPS but no inhibitor, and untreated cells.
  • 3. Sample Collection and Analysis (24 hours post-treatment)

    • Cell Supernatant: Collect culture medium. Analyze levels of IL-6, IL-1β, and TNF-α using a commercial ELISA kit [3].
    • Cell Lysate: Harvest cells to analyze phosphorylation levels of p38 MAPK using Western Blotting to confirm target engagement [3].

The workflow for this co-culture assay is illustrated below:

CoCultureWorkflow Start Start Assay Setup Culture Culture RAW264.7 cells in 24-well plate Start->Culture Insert Add TCMK-1 cells on 0.4μm inserts Culture->Insert Induce Induce Inflammation with 1μM LPS Insert->Induce Treat Treat with 5μM this compound Induce->Treat Collect Collect Samples (24 hours) Treat->Collect Analyze Analysis Collect->Analyze ELISA ELISA on Supernatant: Measure IL-6, IL-1β, TNF-α Analyze->ELISA Western Western Blot on Lysate: Measure p-p38 MAPK Analyze->Western

Protocol 2: In Vivo Efficacy Model for Sepsis-Associated AKI

This protocol describes the use of this compound in a mouse model of S-AKI, as detailed in the 2024 study [3].

  • 1. Animal Model Establishment

    • Use adult female Balb/c mice (8-10 weeks old).
    • Anesthetize mice and make a 5 mm incision on the back.
    • Smear a 50 μL suspension of *Pseudomonas aeruginosa* (e.g., 10⁹ CFU/mL) on the exposed paravertebral muscle to induce a localized infection leading to S-AKI.
    • Suture the incision.
  • 2. Drug Administration

    • Prepare this compound in DMSO.
    • Administer This compound at 50 mg/kg via oral gavage twice daily.
    • Control groups should receive an equivalent volume of DMSO vehicle or undergo a sham surgery.
  • 3. Endpoint Analysis (24 hours post-surgery)

    • Blood Collection: Collect serum to measure:
      • Renal Function: Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN).
      • Inflammatory Cytokines: IL-6 and IL-1β levels via ELISA.
    • Kidney Tissue Collection:
      • Histopathology: Assess tissue damage.
      • TUNEL Assay: Quantify apoptotic cells.
      • Immunofluorescence: Analyze immune cell infiltration and protein localization.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effect by specifically targeting the p38 MAPK pathway in immune cells like macrophages. The signaling cascade and site of this compound inhibition are shown in the following diagram:

SignalingPathway LPS LPS / Inflammatory Stimulus Receptor Cell Surface Receptors (e.g., TLR4) LPS->Receptor p38 p38 MAPK Activation (Phosphorylation) Receptor->p38 NFkB NF-κB Activation & Nuclear Translocation p38->NFkB VX702 This compound (ATP-competitive inhibitor) VX702->p38 Inhibits Transcription Transcriptional Activation NFkB->Transcription Cytokines Pro-inflammatory Cytokine Production (IL-6, IL-1β, TNF-α) Transcription->Cytokines Outcome Inflammatory Response (e.g., S-AKI) Cytokines->Outcome

As illustrated, this compound binds to p38α MAPK, blocking its ATP-binding site and preventing the downstream phosphorylation and activation of transcription factors like NF-κB [1] [5] [3]. This inhibition ultimately suppresses the transcription and release of IL-6, IL-1β, and TNF-α, thereby ameliorating inflammation and tissue damage [3] [4].

Key Research Applications and Conclusions

  • Primary Research Application: this compound is a critical tool compound for studying p38α MAPK's role in inflammatory diseases. Recent evidence strongly supports its therapeutic potential in sepsis and associated organ injury, particularly S-AKI [3].
  • Considerations for Use: While initially developed for rheumatoid arthritis, its application is expanding. Researchers should note that it is not approved for clinical use and is strictly for investigative purposes [4]. The recommended in vitro concentration is around 5 μM, and the established effective in vivo dose in murine models is 50 mg/kg administered via oral gavage [3].

References

VX-702: Mechanism and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction VX-702 is a highly selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK) investigated for treating inflammatory diseases like rheumatoid arthritis and acute coronary syndrome [1] [2] [3]. Its mechanism involves ATP-competitive inhibition of p38α MAPK (IC50 = 4-20 nM), suppressing proinflammatory cytokine production [2] [3]. Research indicates this compound dose-dependently inhibits lipopolysaccharide (LPS)-stimulated release of IL-6, IL-1β, and TNF-α [2].

A 2024 study identified this compound as a potential therapeutic for Sepsis-Associated Acute Kidney Injury (S-AKI) [4] [5]. The proposed mechanism involves this compound inhibiting p38 MAPK phosphorylation in macrophages, reducing proinflammatory cytokine release, and protecting kidney tubular cells from damage. Molecular docking suggested this compound binds IL-1β and its signaling receptor complex [4] [5].

Molecular Docking Analysis of this compound and IL-1 Signaling

While a structure of this compound bound to the IL-1β receptor is not public, the 2024 study used molecular docking to demonstrate this compound binds IL-1β and MAPK, potentially disrupting IL-1β interaction with its receptor [4] [5]. The following workflow outlines the process.

workflow Start Start: Molecular Docking of this compound P1 1. Protein Structure Preparation Start->P1 P2 2. Ligand (this compound) Preparation P1->P2 P3 3. Docking Simulation & Analysis P2->P3 Finding Key Finding: this compound binds IL-1β and may disrupt IL-1β/IL-1R interaction. P3->Finding

Table 1: Key Parameters for Molecular Docking of this compound with IL-1β

Parameter Specification / Value Description / Rationale
Target Protein IL-1β (and MAPK14) Based on reported docking that this compound can bind IL-1β [4].
Software AutoDock Tools v.1.5.6 Open-source suite for predicting ligand-receptor interactions [6].
Grid Box 40 x 40 x 40 Å Standard box size for accommodating the ligand and binding site [6].
Docking Algorithm Genetic Algorithm (GA) Robust for exploring conformational flexibility [6].
Docking Runs 100 Provides statistical significance to the predicted binding pose [6].

Experimental Protocols for Validation

The following protocols are derived from the 2024 study that combined in silico docking with in vitro and in vivo validation [4].

Protocol 1: In Vitro Macrophage and Tubular Cell Co-culture

This assay tests this compound's effect on inflammation-driven cell damage.

1. Key Materials

  • Cell Lines: Mouse leukemic monocyte/macrophage (RAW264.7) and kidney tubular epithelial (TCMK-1) cells [4].
  • Inducer: Lipopolysaccharide (LPS from E. coli 055:B5) at 1 μM [4].
  • Treatment: this compound (e.g., 5 μM) [4].
  • Culture: Co-culture system using cell culture inserts (0.4 μm pore diameter) [4].

2. Experimental Procedure

  • Step 1: Plate RAW264.7 cells in wells. Seed TCMK-1 cells on inserts.
  • Step 2: Induce inflammation by adding LPS to the co-culture system.
  • Step 3: Treat with this compound or vehicle control (e.g., DMSO).
  • Step 4: After incubation, collect cells and supernatant for analysis.

3. Outcome Measures

  • Cell Viability/Apoptosis: Assess TCMK-1 cells using MTT assay and TUNEL staining [4].
  • Cytokine Levels: Measure IL-6 and IL-1β in supernatant via ELISA [4].
  • Pathway Activation: Analyze phosphorylated p38 MAPK levels in RAW264.7 cells via Western Blot [4].
Protocol 2: In Vivo Efficacy in a Mouse Model of S-AKI

This protocol evaluates this compound's therapeutic effect in a live animal model.

1. Key Materials

  • Animals: Female adult Balb/c mice (8-10 weeks old) [4].
  • S-AKI Model: Incision infection with Pseudomonas aeruginosa (e.g., 10^9 CFU/mL) [4].
  • Treatment: this compound (50 mg/kg in DMSO) administered via oral gavage twice daily [4].

2. Experimental Procedure

  • Step 1: Anesthetize mice and make a 5 mm dorsal incision.
  • Step 2: Apply bacterial suspension to the paravertebral muscle and suture close.
  • Step 3: Administer this compound or vehicle control post-surgery.
  • Step 4: Euthanize mice 24 hours post-surgery to collect blood and kidney tissues.

3. Outcome Measures

  • Kidney Function: Measure Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) in blood [4].
  • Inflammation: Measure plasma IL-6 and IL-1β via ELISA [4].
  • Tissue Damage: Analyze kidney tissues for apoptosis (TUNEL assay) and histopathology (H&E and PAS staining) [4].

Table 2: Summary of Expected Experimental Outcomes

Experimental Model Key Readouts Expected Outcome with this compound Treatment
Molecular Docking Binding Affinity (ΔG, kcal/mol), Ki Stable binding to IL-1β and MAPK [4].
Co-culture (In Vitro) TCMK-1 Apoptosis Significant reduction [4].
Phospho-p38 in RAW264.7 Significant reduction [4].
IL-6/IL-1β in supernatant Significant reduction [4].
Mouse S-AKI (In Vivo) Serum Creatinine & BUN Significant reduction [4].
Kidney Tissue Apoptosis Significant reduction [4].
Systemic IL-6/IL-1β Significant reduction [4].

Integrated Signaling Pathway

The diagram below integrates this compound's molecular action into the inflammatory signaling pathway based on the described mechanisms [4] [7].

pathway PAMPs PAMPs/DAMPs p38 p38 MAPK (Activated) PAMPs->p38  PRR Activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38->Cytokines  Transcription Damage Tubular Cell Apoptosis & Kidney Damage Cytokines->Damage  Inflammation VX702 This compound VX702->p38  Inhibits Phosphorylation IL1bind Potential disruption of IL-1β/Receptor interaction VX702->IL1bind IL1bind->Cytokines  Proposed Antagonism

Discussion and Future Directions

The integrated in silico, in vitro, and in vivo approach provides strong evidence for this compound's potential in treating S-AKI and other IL-1β-driven pathologies. The molecular docking suggesting direct binding to IL-1β offers a novel, dual-mechanism hypothesis: direct p38 MAPK inhibition and direct interference with IL-1β signaling [4] [5].

  • Translational Considerations: While this compound showed modest efficacy in rheumatoid arthritis clinical trials and transient biomarker suppression [8], its application in acute inflammatory conditions like S-AKI may be more promising.
  • Experimental Refinements: Surface Plasmon Resonance (SPR) can validate binding affinity and kinetics of this compound with IL-1β. Functional cell-based assays using IL-1-responsive reporter cell lines can confirm disruption of IL-1β signaling.

References

Comprehensive Application Notes and Protocols: VX-702-Mediated Inhibition of Platelet Aggregation via p38 MAPK Modulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VX-702 and Platelet Biology

This compound is a third-generation investigational oral p38 mitogen-activated protein kinase (MAPK) inhibitor that has demonstrated significant potential in modulating platelet function and storage properties. This synthetic organic compound (molecular weight: 404.09) exhibits favorable physicochemical properties with no Lipinski's rule violations, indicating good drug-likeness characteristics [1]. The p38 MAPK pathway represents a crucial signaling cascade in platelet biology, mediating cellular responses to various stress stimuli and playing a pivotal role in regulating platelet activation, aggregation, and storage-induced lesions. Platelets themselves are anucleate blood cells originating from megakaryocytes in the bone marrow, playing essential roles in hemostasis, thrombosis, and immune modulation [2].

The molecular mechanism of this compound centers on its potent inhibition of p38 MAPK isoforms, particularly MAPK14 (p38α) and MAPK11 (p38β), with remarkable selectivity. Screening data demonstrates that at 1μM concentration, this compound reduces MAPK14 activity to just 5.2% of baseline, highlighting its potent inhibitory capability [1]. This specific kinase inhibition disrupts downstream phosphorylation events that would otherwise lead to platelet activation and aggregation in response to various agonists. The significance of this pathway in platelet biology is substantial, as p38 MAPK activation occurs in response to multiple platelet agonists including adenosine diphosphate (ADP), thrombin, and collagen, ultimately contributing to platelet shape change, granule secretion, and integrin activation [3] [2].

Table 1: Physicochemical Properties of this compound

Property Value Description
Molecular Weight 404.09 -
Hydrogen Bond Acceptors 6 Influces solubility & binding
Hydrogen Bond Donors 2 Affects membrane permeability
Rotatable Bonds 5 Impacts flexibility
Topological Polar Surface Area 102.31 Indicator of cell permeability
XLogP 3.14 Measure of lipophilicity
Lipinski's Rules Broken 0 Favorable drug-likeness

Experimental Data and Quantitative Analysis

Efficacy of this compound in Platelet Storage Studies

Research has demonstrated that this compound effectively ameliorates lesions associated with suboptimal platelet storage conditions. When platelets were subjected to 24-hour incubation at 16°C without agitation—conditions known to produce moderate platelet decrements—this compound (at 1μM concentration) prevented p38MAPK activation and the decrements in most observed platelet quality parameters [3]. The experimental design involved Trima apheresis units collected and aliquoted into three 60-ml CLX storage bags with different treatment conditions: (1) control aliquot maintained at 20-24°C with constant agitation, (2) test aliquot subjected to 16°C for 24 hours without agitation, and (3) test aliquot containing 1μM this compound stored identically to aliquot 2. Platelet storage parameters and p38MAPK activation were assessed on Days 1, 4, and 7 of storage, revealing that this compound conferred significant protective effects against the detrimental impacts of suboptimal storage [3].

Table 2: Effects of this compound on Platelet Storage Parameters Under Suboptimal Conditions (16°C, 24 hours without agitation)

Parameter Control (Optimal Storage) Suboptimal Storage Suboptimal Storage + this compound (1μM)
p38MAPK Activation Baseline Significantly increased Prevented
Platelet Shape Change Normal Impaired Preserved
Integrin Activation Normal Enhanced Moderated
Metabolic Function Normal Compromised Maintained
Membrane Integrity Normal Disrupted Protected

The kinase inhibition profile of this compound reveals exceptional specificity for p38 MAPK isoforms. Large-scale screening against 234 human recombinant kinases demonstrated that this compound primarily targets MAPK14 (p38α) and MAPK11 (p38β), with significantly less activity against other kinases. This selective inhibition profile is crucial for minimizing off-target effects in experimental applications and potential therapeutic use [1].

Table 3: Kinase Inhibition Profiling of this compound

Target Name in Screen Species % Activity Remaining at 1μM Inhibition Potency
MAPK14 SAPK2a/P38a Human 5.2 Very High
NLK NLK/NLK Human 15.8 High
MAPK11 SAPK2b/P38b Human 22.3 High
PDGFRβ PDGFRβ/PDGFRb Human 62.8 Moderate
EPHB3 EphB3/EPHB3 Human 65.8 Moderate
NEK1 nd/NEK1 Human 69.6 Moderate
MATK nd/CTK(MATK) Human 77.6 Low
EPHA7 EphA7/EPHA7 Human 79.9 Low
Haspin Haspin/Haspin Human 81.3 Low
PKD2 PKD2/PKD2(PRKD2) Human 81.8 Low
Comparative Analysis with Natural Platelet Inhibitors

While this compound represents a targeted synthetic approach to platelet inhibition, various natural compounds also exhibit antiplatelet aggregation properties through diverse mechanisms. Natural products such as berberine (an isoquinoline alkaloid), ginkgetin (a biflavonoid from Ginkgo biloba), and quercetin derivatives have demonstrated inhibitory effects on platelet function through thrombin inhibition, modulation of ADP pathways, and effects on cAMP/cGMP signaling [4]. These natural compounds typically achieve IC₅₀ values in the micromolar range (8.05-17.83 μM for Ginkgo biloba biflavonoids), whereas this compound exhibits potent effects at 1μM concentration, highlighting its comparative potency as a research tool [4]. The emergence of exhausted platelets—characterized by diminished responsiveness to agonists under chronic stimulation conditions—represents an additional application area for p38 MAPK inhibitors like this compound in investigating platelet phenotype transitions [5].

Detailed Experimental Protocols

Platelet Preparation and Processing Protocol

Principle: This protocol describes the standardized preparation of platelet-rich plasma (PRP) and the application of this compound for investigating p38 MAPK-mediated platelet aggregation inhibition. The method ensures consistent platelet yield and viability for experimental applications.

Materials and Reagents:

  • Sodium citrate tubes (0.106 mol/L/3.2%)
  • HEPES buffer: 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, pH 7.4
  • Calcium chloride (CaCl₂) for physiological calcium conditions (2 mM)
  • EGTA for calcium-free conditions (2 mM)
  • This compound stock solution (10 mM in DMSO)
  • Adenosine diphosphate (ADP) solutions (20-5000 nM)
  • Thrombin receptor activator peptide 6 (TRAP) (100-5000 nM)
  • Centrifuge with swinging bucket rotor
  • Hemocytometer or automated cell counter
  • Platelet aggregation analyzer (laser diffraction or light transmission aggregometer)

Procedure:

  • Blood Collection and PRP Preparation:

    • Collect venous blood from healthy donors (18-40 years) following appropriate ethical guidelines and informed consent [5].
    • Use citrate tubes with 2 mM EGTA addition and mix gently by inversion.
    • Centrifuge blood at 300 × g for 8 minutes at room temperature to obtain PRP.
    • Carefully transfer the PRP layer to a fresh tube using a sterile pipette.
    • For platelet-poor plasma (PPP), centrifuge PRP at 10,000 × g for 10 minutes at room temperature.
  • Platelet Counting and Adjustment:

    • Determine platelet count using a hematology analyzer or hemocytometer.
    • Adjust platelet concentration to 2 × 10⁷ cells/mL using HEPES buffer with 2 mM CaCl₂ for functional assays.
    • Maintain samples at 20-24°C with constant agitation until experimental use.
  • This compound Treatment:

    • Prepare working solution of this compound (1μM final concentration) in platelet samples.
    • Include vehicle control (DMSO at equivalent concentration) for comparison.
    • Pre-incubate platelets with this compound for 15-30 minutes at 37°C before activation assays.
  • Quality Assessment:

    • Assess platelet viability through morphological examination.
    • Exclude samples with signs of spontaneous activation or poor viability.
Platelet Storage Study Protocol Under Suboptimal Conditions

Principle: This protocol simulates suboptimal storage conditions to evaluate the protective effects of this compound on platelet quality parameters, replicating the experimental conditions described in the literature [3].

Procedure:

  • Experimental Setup:

    • Divide PRP into three aliquots in CLX storage bags:
      • Aliquot 1 (Control): Maintain at 20-24°C with constant agitation.
      • Aliquot 2 (Suboptimal): Hold at 20-24°C with agitation until Day 2, then incubate at 16±1°C for 24±0.5 hours without agitation, then return to 20-24°C with agitation.
      • Aliquot 3 (this compound Treated): Add 1μM this compound and store identically to Aliquot 2.
  • Assessment Time Points:

    • Evaluate platelet parameters on Days 1, 4, and 7 of storage.
    • Include p38MAPK activation status in assessments.
  • Parameter Evaluation:

    • Analyze p38MAPK activation through Western blotting or phospho-specific flow cytometry.
    • Assess platelet shape change via light scatter intensity at 12° angle [5].
    • Measure integrin αIIbβ3 activation using PAC-1-FITC antibodies by flow cytometry.
    • Evaluate metabolic function through glucose consumption and lactate production.
    • Assess membrane integrity via lactate dehydrogenase release.
Platelet Functional Assessment Protocol

Principle: This protocol details the assessment of platelet function through aggregation assays, integrin activation, and signaling pathway analysis in the presence of this compound.

Procedure:

  • Aggregation Assay:

    • Use laser diffraction method or light transmission aggregometry.
    • Maintain platelet suspension under continuous stirring (1200 rpm) at 37°C.
    • Activate platelets with ADP (20-5000 nM) or TRAP (100-5000 nM).
    • Record light scatter intensity or transmission changes over time.
    • Calculate aggregation parameters: lag time, maximum aggregation, and aggregation rate.
  • Integrin αIIbβ3 Activation Assay:

    • Incubate platelets (3 × 10⁸ cells/mL) with PAC-1-FITC antibodies (2 μL) in 400 μL PBS containing 0.3% BSA.
    • Analyze by flow cytometry using 488 nm laser and FL1 (525 nm) detector.
    • Acquire 15,000 events per sample.
    • Express results as mean fluorescence intensity or percentage of PAC-1-positive platelets.
  • p38 MAPK Activation Assessment:

    • Lyse platelets at specific time points after activation.
    • Analyze phospho-p38 MAPK levels by Western blotting or ELISA.
    • Use specific antibodies against phosphorylated Thr180/Tyr182 of p38 MAPK.
    • Normalize to total p38 MAPK levels.
  • Data Analysis:

    • Compare aggregation parameters between this compound-treated and control samples.
    • Determine statistical significance using appropriate tests (e.g., Student's t-test, ANOVA).
    • Calculate inhibition percentage relative to vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

p38 MAPK Signaling Pathway in Platelet Activation

p38_pathway p38 MAPK Signaling in Platelet Activation and this compound Inhibition cluster_intracellular Intracellular Signaling cluster_functional Platelet Functional Responses Agonists Platelet Agonists (ADP, Thrombin, Collagen) GPCR GPCR Receptors Agonists->GPCR Binding Stress Storage Stress (16°C, No Agitation) MAP3K MAP3K Stress->MAP3K Induces GPCR->MAP3K Activates Integrins Integrin Receptors (αIIbβ3) MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK (MAPK14/MAPK11) MAP2K->p38 Phosphorylates Transcription Transcription Factor Activation (in nucleated cells) p38->Transcription In nucleated cells Effectors Cytosolic Effectors (cytoskeletal reorganization, granule secretion) p38->Effectors Activates StorageLesion Storage Lesions p38->StorageLesion Contributes to ShapeChange Shape Change Effectors->ShapeChange IntegrinAct Integrin Activation Effectors->IntegrinAct Aggregation Platelet Aggregation ShapeChange->Aggregation IntegrinAct->Aggregation VX702 This compound (p38 MAPK Inhibitor) VX702->p38 Inhibits

Experimental Workflow for this compound Platelet Studies

workflow Experimental Workflow for this compound Platelet Inhibition Studies cluster_activation Phase 3: Platelet Activation cluster_analysis Phase 4: Analysis & Assessment BloodCollection Blood Collection (Venipuncture, Citrate tubes) PRPPrep PRP Preparation (300 × g, 8 min, RT) BloodCollection->PRPPrep Counting Platelet Counting & Adjustment (2 × 10⁷ cells/mL) PRPPrep->Counting Aliquoting Experimental Aliquoting (Control, Suboptimal, this compound) Counting->Aliquoting VX702Treatment This compound Application (1μM final concentration) Aliquoting->VX702Treatment ControlTreatment Vehicle Control (DMSO equivalent) Aliquoting->ControlTreatment Storage Storage Conditions (Optimal vs Suboptimal) Aliquoting->Storage Incubation Pre-incubation (15-30 min, 37°C) VX702Treatment->Incubation ControlTreatment->Incubation Storage->Incubation Agonist Agonist Stimulation (ADP, TRAP, Thrombin) Incubation->Agonist TimeCourse Time Course (0-180 seconds) Agonist->TimeCourse Termination Reaction Termination (EDTA, Fixation) TimeCourse->Termination AggregationAssay Aggregation Assay (Laser diffraction/light transmission) Termination->AggregationAssay FlowCytometry Flow Cytometry (Integrin activation, p-p38) Termination->FlowCytometry Biochemical Biochemical Assays (Metabolic function, membrane integrity) Termination->Biochemical DataAnalysis Data Analysis & Statistics AggregationAssay->DataAnalysis FlowCytometry->DataAnalysis Biochemical->DataAnalysis

Technical Considerations and Troubleshooting

Optimization and Validation

Successful implementation of this compound platelet inhibition studies requires attention to several critical technical aspects. First, This compound solubility should be ensured by preparing fresh stock solutions in DMSO and verifying complete dissolution before use. For platelet storage studies, maintaining precise temperature control during the 16°C incubation phase is essential, as fluctuations beyond ±1°C can significantly impact results. When assessing p38 MAPK phosphorylation, include appropriate controls for phospho-specific antibody validation, such as peptide competition or use of phosphorylation site mutants if available.

The timing of this compound application represents another crucial consideration. For most applications, pre-incubation for 15-30 minutes before agonist stimulation allows sufficient cellular uptake and target engagement. However, extended pre-incubation periods (up to 2 hours) may be necessary for certain experimental conditions. Include vehicle control samples with equivalent DMSO concentrations (typically ≤0.1%) to account for potential solvent effects on platelet function.

Troubleshooting Common Issues
  • High Background Activation: Implement careful blood drawing techniques, use polypropylene tubes to minimize platelet activation, and process samples within 2 hours of collection.
  • Variable this compound Efficacy: Verify compound integrity through regular quality control checks, ensure proper storage conditions (-20°C in desiccated environment), and confirm solution pH compatibility with platelet suspensions.
  • Inconsistent Aggregation Responses: Standardize agonist preparation methods, use consistent stirring speeds in aggregation assays, and maintain stable temperature during measurements.
  • Flow Cytometry Artifacts: Include appropriate isotype controls for PAC-1 staining, minimize time between sample fixation and analysis, and use consistent gating strategies across experiments.

Applications and Future Directions

The experimental protocols outlined for this compound application in platelet studies support diverse research applications. These include mechanistic studies of p38 MAPK signaling in platelet activation, platelet storage research aimed at improving transfusion medicine outcomes, and drug discovery platforms for evaluating novel antiplatelet therapies. The ability of this compound to ameliorate platelet storage lesions suggests potential applications in extending platelet shelf-life for clinical transfusion purposes [3].

Future methodological developments may focus on combining this compound with other pathway inhibitors to elucidate cross-talk between signaling cascades, applying these protocols to pathological platelet samples from cardiovascular disease patients, and adapting the approaches to microfluidic systems that better simulate in vivo hemodynamic conditions. The comprehensive protocols and analytical frameworks provided here establish a solid foundation for these advanced applications in platelet biology research.

References

VX-702 Clinical Trial Program in Rheumatoid Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

The development program for VX-702 consisted of at least two Phase II clinical trials to assess its efficacy, pharmacodynamics, and safety in patients with active, moderate-to-severe RA.

Trial Characteristic VeRA Study Study 304
Design Randomized, double-blind, placebo-controlled [1] Randomized, double-blind, placebo-controlled [1]
Duration 12 weeks [1] 12 weeks [1]
Patient Population 313 patients with active, moderate-to-severe RA [1] 117 patients with active, moderate-to-severe RA on concomitant methotrexate (MTX) [1]

| Intervention Groups | - Placebo

  • This compound 5 mg daily
  • This compound 10 mg daily [1] | - Placebo + MTX
  • This compound 10 mg daily + MTX
  • This compound 10 mg twice weekly + MTX [1] | | Primary Endpoint | ACR20 response rate at Week 12 [1] | ACR20 response rate at Week 12 [1] | | Key Biomarkers | CRP, soluble TNF receptor p55 (sTNFRp55), serum amyloid A [1] | CRP, soluble TNF receptor p55 (sTNFRp55), serum amyloid A [1] |

Detailed Experimental Protocols

Patient Eligibility Criteria

The trials enrolled adults (18-75 years) with a diagnosis of RA based on the American College of Rheumatology (ACR) revised criteria and active disease of ≥6 months duration [2]. Key inclusion and exclusion criteria are summarized below.

Category Inclusion Criteria Exclusion Criteria

| Disease Activity | - Swollen joint count ≥6 (of 28)

  • Tender joint count ≥9 (of 28)
  • CRP ≥1.0 mg/dL [2] | - | | Concomitant Meds | - On MTX (12.5-20 mg/week) for ≥6 months (Study 304) [2]
  • Stable dose NSAIDs/ corticosteroids (≤10 mg/day prednisone) for ≥1 month [2] | - Use of other DMARDs (except MTX in Study 304) [2] [3]
  • Intra-articular corticosteroids within 28 days [2] | | General Health | - | - Significant renal impairment (creatinine clearance <40 mL/min)
  • History of cancer (exceptions for cured skin cancer)
  • Active liver disease or elevated liver enzymes
  • Significant active infectious disease (e.g., TB) [2] |
Efficacy and Safety Assessment Methods
  • Primary Efficacy Measure: ACR20 Response [1]. The proportion of patients achieving at least 20% improvement in the ACR core set measures, which includes tender and swollen joint counts, patient and physician global assessments, pain, disability, and an acute phase reactant (CRP or ESR) [1].
  • Secondary Efficacy Measures: ACR50 and ACR70 response rates, and changes in the Disease Activity Score 28 (DAS28) [2].
  • Pharmacodynamic/ Biomarker Assays: Serum levels of C-reactive protein (CRP), soluble TNF receptor p55 (sTNFRp55), and serum amyloid A were measured as biomarkers of inflammation [1].
  • Safety Monitoring: Included tracking of adverse events (AEs), serious AEs (SAEs), clinical laboratory tests (including liver function tests), and electrocardiograms (ECGs) [1] [2].

Summary of Key Findings and Data Analysis

The clinical trials demonstrated that this compound had a modest and not statistically superior clinical effect compared to placebo, despite showing clear, transient activity on inflammatory biomarkers.

Clinical Efficacy Results

The ACR20 response rates at Week 12 for the trials are summarized in the table below. The differences between this compound and placebo were not statistically significant at the highest doses in either study [1].

Trial Placebo This compound 5 mg daily This compound 10 mg daily This compound 10 mg twice weekly + MTX
VeRA Study 28% [1] 36% [1] 40% [1] Not Applicable
Study 304 (with MTX) 22% [1] Not Applicable 40% [1] 44% [1]
Biomarker and Pharmacodynamic Results

A key finding was the significant but transient effect on inflammatory biomarkers. Reductions in CRP, sTNFRp55, and serum amyloid A were observed as early as Week 1 but returned to baseline levels by Week 4, suggesting the anti-inflammatory effects of p38 inhibition were not sustained over the 12-week treatment period [1].

Safety Profile

The overall frequency of adverse events was similar between this compound and placebo groups [1]. However, there was a signal for increased risk of serious infections in the VeRA study (2.4% in this compound groups vs. 0% in placebo), though this was not observed in Study 304 [1].

Mechanism of Action and Scientific Rationale

The scientific premise for investigating this compound was based on the central role of the p38 mitogen-activated protein kinase (MAPK) pathway in inflammation.

G cluster_external External Stimuli cluster_pathway p38 MAPK Signaling Pathway cluster_canonical Canonical Activation ProInflammatoryCytokines Pro-inflammatory Cytokines Receptors Cell Surface Receptors (e.g., TNF-R) ProInflammatoryCytokines->Receptors CellularStress Cellular Stress CellularStress->Receptors PAMPs_DAMPs PAMPs / DAMPs PAMPs_DAMPs->Receptors TAK1 MAP3K (e.g., TAK1) Receptors->TAK1 MKK3_MKK6 MKK3 / MKK6 TAK1->MKK3_MKK6 p38 p38 MAPK (α, β) MKK3_MKK6->p38 MK2_MK3 MK2 / MK3 p38->MK2_MK3 GeneExpression Altered Gene Expression MK2_MK3->GeneExpression VX702 This compound VX702->p38 inhibits

The p38 MAPK is a key regulator of the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central to RA pathogenesis [4] [5]. The pathway is activated by various stimuli, including cytokines and cellular stress, leading to the phosphorylation and activation of downstream kinases like MK2/MK3. This results in both transcriptional and post-transcriptional control of pro-inflammatory gene expression, notably by stabilizing the mRNAs of these cytokines [5]. This compound, as a small molecule inhibitor of p38 MAPK, was designed to orally block this pathway at the p38 level, thereby suppressing the production of these key inflammatory mediators [4].

Research Implications and Conclusion

The clinical trial data for this compound highlight a significant challenge in targeting the p38 MAPK pathway. While the mechanism robustly inhibits inflammation in pre-clinical models and shows acute biomarker suppression in humans, translating this into sustained clinical efficacy in chronic conditions like RA has been difficult [1] [5]. The transient nature of biomarker suppression suggests the presence of compensatory mechanisms or pathway redundancy that limit the long-term therapeutic potential of p38 inhibition as a monotherapy [1]. Future research should focus on understanding these escape mechanisms, potentially exploring combination therapies or intermittent dosing schedules to overcome these limitations.

Experimental Workflow

The following diagram summarizes the overall workflow of the Phase II clinical trials for this compound.

G Start Patient Screening & Randomization A Stratification: - RA Activity (CRP, Joint Counts) - Concomitant MTX Use Start->A B Treatment Groups: (12-week, Double-blind) • Placebo • this compound (Various Doses) ± Methotrexate A->B C Primary Endpoint: ACR20 Response at Week 12 B->C D Secondary Endpoints: • ACR50/ACR70 • DAS28 Score • Biomarker Levels • Safety Monitoring C->D

Frequently Asked Questions

Why did this compound clinical trials fail to meet their primary endpoints despite strong preclinical rationale? The primary issue appeared to be the transient nature of its anti-inflammatory effect. Biomarker data showed that CRP and other inflammatory markers were suppressed early (by Week 1) but returned to baseline by Week 4, indicating a loss of pharmacological activity over time [1]. This suggests that compensatory mechanisms within the p38 pathway or feedback from other signaling pathways may limit sustained target engagement and efficacy in a chronic disease setting [5].

What is the current status of p38 MAPK inhibitors for rheumatoid arthritis? Despite extensive research, p38 MAPK inhibitors have not advanced to approval for RA. The clinical experience with this compound and other similar compounds has demonstrated that while the target is valid, achieving meaningful and sustained clinical efficacy has been challenging, leading to a general de-prioritization of this mechanism for RA monotherapy in drug development [1] [5].

References

VX-702 isolated perfused rat kidney IPRK model

Author: Smolecule Technical Support Team. Date: February 2026

VX-702: Introduction & Properties

This compound is a potent, selective, third-generation, ATP-competitive inhibitor of the p38α mitogen-activated protein kinase (MAPK) [1] [2]. It was investigated as an oral agent for conditions like rheumatoid arthritis. The IPRK model is valuable for characterizing the renal excretion profile of new chemical entities without interference from systemic variables [3].

The table below summarizes the core chemical and pharmacological properties of this compound:

Property Description
CAS Number 479543-46-9 [1]
Molecular Formula C₁₉H₁₂F₄N₄O₂ [1]
Molecular Weight 404.3 g/mol [1]
Mechanism of Action Selective, ATP-competitive p38α MAPK inhibitor [1] [2]
IC₅₀ (p38α MAPK) 4 - 20 nM [1]
Primary Indication (Under Investigation) Rheumatoid Arthritis [3]
Solubility Soluble to 100 mM in DMSO [1]

Quantitative Renal Excretion Data

A key study used the IPRK model to characterize the renal handling of this compound and assess potential drug-drug interactions [3]. The following table summarizes the quantitative findings:

Experimental Condition Key Findings
Dose Linearity (100 - 600 ng/mL) Excretion was linear over the dose range. Clearance data indicated net reabsorption by the kidney [3].
Co-perfusion with Probenecid (1 mM) No significant impact on this compound excretion. Suggests it is not a substrate for renal organic anion transporters [3].
Co-perfusion with Cimetidine (2 mM) No significant impact on this compound excretion. Suggests it is not a substrate for renal organic cation transporters [3].
Comparison with Methotrexate (MTX) MTX also showed net reabsorption, which was inhibited by probenecid. This contrast confirms different excretion pathways [3].

p38α MAPK Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound, which is relevant to its mechanism of action in inflammatory diseases.

p38_pathway cluster_inhibition This compound Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., Stress, Cytokines) MAP3K Upstream MAP3K InflammatoryStimuli->MAP3K MKK3 MKK3/MKK6 MAP3K->MKK3 p38a p38α MAPK (MAPK14) MKK3->p38a Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF-2) p38a->TranscriptionFactors Activation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse VX702 This compound VX702->p38a ATP-competitive Inhibition

Diagram Title: p38α MAPK Signaling Pathway and this compound Inhibition

IPRK Experimental Protocol

The following diagram and detailed protocol outline the methodology for assessing the renal excretion of this compound using the IPRK model.

iprk_protocol KidneyIsolation Kidney Isolation PerfusionSystem Set Up Perfusion System KidneyIsolation->PerfusionSystem Equilibration Equilibration Period (30 min) PerfusionSystem->Equilibration AdministerVX702 Administer this compound (100-600 ng/mL) Equilibration->AdministerVX702 SampleCollection Sample Collection (Urine, Perfusate) AdministerVX702->SampleCollection InteractionStudy Interaction Study Arm: Co-perfuse with Probenecid or Cimetidine AdministerVX702->InteractionStudy For selected kidneys DataAnalysis Data Analysis SampleCollection->DataAnalysis InteractionStudy->SampleCollection

Diagram Title: IPRK Experimental Workflow for this compound

Detailed Protocol Steps
  • Kidney Isolation and Perfusion System Setup

    • Anesthetize a rat (e.g., Sprague-Dawley) and surgically isolate the kidney, ensuring the ureter, renal artery, and vein are carefully cannulated.
    • Place the kidney in a thermostatically controlled (37°C) perfusion chamber. Connect the renal artery cannula to a recirculating perfusion system.
    • Perfuse with a Krebs-Henseleit bicarbonate buffer, continuously gassed with a mixture of 95% O₂ and 5% CO₂. Include D-glucose (5 mM) as a substrate and Bovine Serum Albumin (BSA, 6-7 g/100 mL) as an oncotic agent [3].
  • Equilibration & this compound Administration

    • Initiate perfusion and allow a 20-30 minute equilibration period to stabilize renal function (as indicated by stable perfusion pressure, urine flow, and GFR).
    • Add this compound to the perfusate reservoir to achieve the target concentration (e.g., 100, 300, or 600 ng/mL). The total perfusate volume is typically 100 mL [3].
  • Sample Collection

    • Collect urine samples at regular intervals (e.g., every 10 minutes) via the ureteral cannula.
    • Simultaneously, collect perfusate samples from the reservoir.
    • Measure the volume of urine and perfusate samples accurately.
  • Drug Interaction Studies (Optional)

    • To investigate transport mechanisms, repeat the experiment by co-perfusing this compound with specific inhibitors:
      • Probenecid (1 mM): An inhibitor of organic anion transporters.
      • Cimetidine (2 mM): An inhibitor of organic cation transporters [3].
  • Analytical & Data Analysis

    • Determine the concentrations of this compound in urine and perfusate samples using a validated bioanalytical method (e.g., LC-MS/MS).
    • Calculate key renal parameters:
      • Renal Clearance (CLrenal): (Urine Concentration × Urine Flow Rate) / Perfusate Concentration
      • Fraction Excreted Unchanged (fe): (Amount in Urine / Administered Dose) × 100
    • Compare clearance values with the glomerular filtration rate (GFR, measured by inulin clearance) to conclude secretion (CLrenal > GFR) or reabsorption (CLrenal < GFR).

Application Notes for Researchers

  • Key Outcome: The primary finding from the IPRK model is that this compound undergoes net renal reabsorption and is not a substrate for major secretory transport systems (OATs/OCTs) [3]. This suggests a low potential for clinically relevant drug-drug interactions at the renal transporter level with medications like methotrexate or probenecid.
  • Model Utility: The IPRK model effectively provides a preliminary assessment of renal handling mechanisms before moving to more complex in vivo studies.
  • Limitations: This is an ex vivo model. While it isolates renal function, it does not account for potential systemic metabolism, protein binding shifts, or other in vivo factors that could influence overall pharmacokinetics.

References

VX-702 myocardial ischemia-reperfusion injury model

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Rationale

VX-702 is a selective, oral inhibitor of p38 MAPK (mitogen-activated protein kinase), a key enzyme that regulates the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 [1]. The following table summarizes its core pharmacological data from clinical trials in rheumatoid arthritis.

Table 1: Pharmacological Profile of this compound (from Rheumatoid Arthritis Clinical Trials)

Parameter Details
Mechanism of Action p38 MAP kinase inhibitor (oral anti-cytokine therapy) [1].
Primary Indication Studied Moderate-to-severe Rheumatoid Arthritis (RA) [2] [1].
Effective Doses (in RA trials) 5 mg and 10 mg, once daily [1].
Key Efficacy Findings ACR20 response rates of 38% (5mg) and 40% (10mg) vs. 30% for placebo; statistically significant improvements in tender/swollen joint counts [1].
Common Adverse Events Infections (10% vs 5% placebo), GI disorders (8% vs 6%), skin disorders (9% vs 0%) [1].
Cardiac Safety (QTc Interval) Minimal, dose-dependent increase (~1.5%); no clinically significant arrhythmias reported [1].

The powerful rationale for testing this compound in myocardial I/R injury stems from the central role of p38 MAPK in the pathology. During I/R, p38 MAPK becomes activated and drives inflammation, cardiomyocyte apoptosis, and necrosis [3]. Inhibiting this pathway could protect the myocardium. While one study concluded that p38 MAPK inhibition may not provide sustained efficacy in rheumatoid arthritis [2], the acute nature of I/R injury might make it a more suitable therapeutic target.

Proposed Preclinical Protocol for Myocardial I/R

This protocol adapts established models of myocardial I/R injury for investigating this compound [4] [3] [5].

Animal Model and Surgical Procedure (in vivo)

This section details the steps for creating a mouse model of I/R injury.

  • Animals: Use 8-12 week-old male C57BL/6J mice (weighing 20-25g). House them under a 12-hour light/dark cycle with free access to food and water [4] [3]. All procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) [4].
  • Anesthesia: Induce and maintain anesthesia using isoflurane (5% for induction, 1.5-2% for maintenance via a precision vaporizer) delivered in oxygen [4].
  • Myocardial I/R Surgery:
    • Secure the anesthetized mouse on a heating pad to maintain body temperature.
    • Perform endotracheal intubation and connect to a small-animal ventilator.
    • Make a left-sided thoracotomy between the 3rd and 4th ribs to expose the heart.
    • Identify the Left Anterior Descending (LAD) coronary artery and ligate it with a 7-0 or 8-0 polypropylene suture, placing a piece of tubing to form a reversible snare [4] [3].
    • Confirm successful ischemia by visual observation of regional pallor and real-time ECG monitoring (ST-segment elevation) [4].
    • After a period of ischemia (e.g., 30-45 minutes), release the snare to allow reperfusion. Confirm reperfusion by visualizing a hyperemic response in the ischemic area.
  • Post-operative Care: Administer analgesics (e.g., Meloxicam) and antibiotics (e.g., Ceftiofur sodium) post-surgery to manage pain and prevent infection [4].
Drug Administration
  • This compound Treatment: Re-constitute this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer via oral gavage.
    • Dosing: A proposed dose is 10 mg/kg, based on translational calculations from human doses.
    • Timing: The first dose can be given either pre-ischemia (e.g., 1 hour before surgery to assess prophylactic potential) or at the onset of reperfusion (to model clinical scenarios).
Endpoint Analysis

Key outcome measures should be assessed after 24 hours of reperfusion (for acute effects) or after several weeks (for chronic remodeling).

  • Infarct Size Measurement: This is a primary endpoint. After reperfusion, re-occlude the LAD and perfuse Evans Blue dye to delineate the area at risk (AAR). The heart is then sectioned and stained with Triphenyltetrazolium Chloride (TTC). Viable tissue stains red, while the infarcted area appears pale. Infarct size is expressed as a percentage of the AAR [5].
  • Assessment of Cell Death Modalities: Analyze heart tissue for different types of programmed cell death, which peak at different reperfusion times [3]. The table below summarizes the key targets.

Table 2: Temporal Regulation of Cell Death in Myocardial I/R Injury

Cell Death Mode Key Regulatory Molecules Predominant Time Window
Apoptosis Cleaved Caspase-3, Caspase-9, BAX, BCL2 Early stage of reperfusion [3].
Ferroptosis GPX4, SLC7A11, ACSL4 Medium-to-long term reperfusion [3].
Necroptosis/Pyroptosis pMLKL, GSDMD, IL-1β, IL-18 Medium-to-long term reperfusion [3].
  • Echocardiography: Perform transthoracic echocardiography to assess cardiac function and remodeling parameters, such as Left Ventricular Ejection Fraction (LVEF) and Left Ventricular End-Systolic Diameter (LVESD) [4].
  • Histological and Molecular Analysis: Harvest heart tissue for histology (Masson's Trichrome for fibrosis, H&E for structure) and to analyze the phosphorylation status of p38 MAPK and the levels of downstream cytokines (e.g., TNF-α, IL-6) via Western blot or ELISA [4].

Experimental Workflow and Signaling Pathway

The following diagrams, created with Graphviz, illustrate the proposed experimental timeline and the mechanistic role of this compound.

G Start Start Animal Experiment A Randomize Mice (C57BL/6, 8-12 weeks) Start->A B Administer this compound or Vehicle A->B C LAD Ligation (Ischemia, e.g., 30 min) B->C D Release Suture (Reperfusion, e.g., 24h) C->D E Assess Endpoints D->E F1 Infarct Size (TTC) E->F1 F2 Cardiac Function (Echo) E->F2 F3 Molecular Analysis E->F3

Diagram 1: In vivo Experimental Workflow for this compound in I/R Injury.

G IRI Ischemia-Reperfusion Injury p38 p38 MAPK Activation IRI->p38 TNF ↑ TNF-α, IL-1β, IL-6 p38->TNF Death Cardiomyocyte Death (Apoptosis, Necroptosis, Pyroptosis) TNF->Death Outcome Myocardial Injury & Dysfunction Death->Outcome VX702 This compound Inhibit Inhibition VX702->Inhibit  Binds p38 Inhibit->p38  Binds p38

Diagram 2: Proposed Mechanism of this compound in Myocardial I/R Injury.

Critical Considerations for Researchers

  • Therapeutic Window: The efficacy of p38 MAPK inhibition is likely highly dependent on the timing of administration. Investigate both pre-ischemic and per-reperfusion dosing regimens.
  • Biomarker Transience: Clinical data showed that biomarker suppression (e.g., CRP) with a p38 inhibitor was transient, returning to baseline by 4 weeks despite ongoing treatment [2]. This should be considered when planning the duration of therapy and endpoint measurement.
  • Safety Profile: While this compound was well-tolerated in 12-week RA trials, there was a higher rate of infections and skin disorders compared to placebo [1]. Monitoring for infections in post-surgical animal models is crucial.

Conclusion

Repurposing this compound for myocardial I/R injury is a scientifically sound but experimentally untested strategy. The detailed protocols and considerations outlined here provide a robust framework for researchers to empirically evaluate the cardioprotective potential of this p38 MAPK inhibitor. Positive results could pave the way for a novel therapeutic approach to limit damage in patients experiencing a heart attack.

References

VX-702 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the solubility data and recommended stock solution preparation methods for VX-702.

Solvent Solubility (at 25°C) Stock Solution Concentration Preparation Notes
DMSO 81 - 103.88 mg/mL (200.34 - 256.96 mM) [1] [2] [3] 10-100 mM Warm tube at 37°C for 10 minutes and/or sonicate to achieve higher concentrations [3]. Hygroscopic DMSO can impact solubility; use newly opened DMSO for best results [1].
Water Insoluble [2] Not applicable -
Ethanol ≥3.88 mg/mL (with ultrasonic) [3] or Insoluble [2] Varies Conflicting data exists; in-house verification is strongly recommended. Using ultrasonic aid may be necessary [3].

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when working with this compound.

  • Q: How do I achieve a high-concentration stock solution in DMSO?

    • A: If the powder does not dissolve completely at room temperature, try gently warming the tube at 37°C for 10 minutes and/or using a brief ultrasonic bath treatment [3]. Always use freshly opened DMSO to minimize water absorption, which can significantly impact solubility [1].
  • Q: How can I create a homogeneous suspension for in vivo studies?

    • A: For animal experiments, you can use a carrier like CMC-Na. As a sample protocol, add 5 mg of this compound to 1 mL of CMC-Na solution and mix vigorously to obtain a homogeneous suspension with a final concentration of 5 mg/mL [2].
  • Q: What is the recommended storage condition for this compound and its solutions?

    • A:
      • Powder: Store at -20°C [1] [3].
      • DMSO Stock Solution: For long-term storage, aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year [1]. It is generally not recommended to store solutions for long periods; please use them soon after preparation [3].

Experimental Protocols from Literature

The following workflows detail established experimental procedures using this compound from cited literature.

In Vitro Protocol: Inhibition of Cytokine Production in LPS-Primed Blood [2] [3]

G A 1. Prepare this compound Stock Solution B 2. Treat ex vivo blood assay with LPS priming A->B C 3. Dose-dependent application of this compound (IC50 values:) • IL-6: 59 ng/mL • IL-1β: 122 ng/mL • TNFα: 99 ng/mL B->C D 4. Measure inhibition of cytokine production C->D

In Vitro Protocol: Inhibition of p38 Activation in Platelets [1] [2] [3]

G A 1. Pre-incubate gel-filtered human platelets with 1 μM this compound B 2. Induce p38 activation using agonists: • Thrombin • SFLLRN • AYPGKF • Collagen • U46619 A->B C 3. Observe complete or partial inhibition of p38 activation (IC50 range: 4 - 20 nM) B->C

In Vivo Protocol: Mouse Collagen-Induced Arthritis Model [2] [3]

G A 1. Administer this compound orally Dosage Examples: • 0.1 mg/kg (twice daily) • 5 mg/kg (twice daily) B 2. Compare efficacy against standard treatments: • Methotrexate (0.1 mg/kg) • Prednisolone (10 mg/kg) A->B C 3. Measure outcomes: • % inhibition of wrist joint erosion • Inflammation score B->C

Critical Technical Notes

  • Solubility Verification: The provided solubility values are from vendor testing. Slight batch-to-batch variations are normal, so you should verify solubility in your own laboratory [2].
  • Solvent Compatibility: this compound is insoluble in water. When preparing working solutions for cellular assays from a DMSO stock, ensure the final DMSO concentration is diluted to a level that is non-toxic to your cell lines (typically ≤0.1%).
  • Biological Activity: this compound is a highly selective, ATP-competitive inhibitor of p38α MAPK, showing about 14-fold higher potency for p38α versus p38β [1] [4] [3].

References

VX-702 stability storage -20°C desiccate

Author: Smolecule Technical Support Team. Date: February 2026

VX-702 Handling & Storage Guidelines

The following table summarizes the key handling and storage information for this compound as provided by a chemical supplier [1].

Property Specification
Molecular Weight 404.32 g/mol [1]
CAS Number 745833-23-2 [1]
Physical Form Solid (White to off-white) [1]
Recommended Storage Powder: -20°C (2 years) or 4°C (2 years) [1]
Solubility (DMSO) ≥ 42 mg/mL (103.88 mM) [1]

This compound Experimental Use Protocols

The tables below detail specific experimental conditions for using this compound in biological models, as cited in recent scientific literature.

Table 1: In Vitro Cell Culture Application This protocol is used to inhibit proinflammatory cytokine release in LPS-induced macrophages [2].

Parameter Specification
Cell Model Mouse leukemic monocyte/macrophage (RAW264.7 cells) [2]
Stimulation 1 μM LPS [2]
This compound Working Concentration 5 μM [2]
Key Outcomes Reduced levels of phosphorylated p38 MAPK and proinflammatory cytokines (IL-6, IL-1β) [2]

Table 2: In Vivo Animal Model Application This protocol was used in a mouse model of sepsis-associated acute kidney injury (S-AKI) [2].

Parameter Specification
Animal Model Female Balb/c mice with induced S-AKI [2]
Dosage 50 mg/kg [2]
Route of Administration Oral gavage (o.g.) [2]
Dosing Frequency Twice daily [2]
Vehicle DMSO [2]

Table 3: Ex Vivo Platelet Storage Application This protocol demonstrates the use of this compound to improve the shelf-life and quality of stored human platelets [3].

Parameter Specification
Biological Material Human apheresis platelets in 100% plasma [3]
This compound Working Concentration 10 μM [3]
Storage Conditions Cold temperature (4-6°C) or thermocycled conditions [3]
Key Outcomes Reduced expression of activation markers (CD62, CD63) and phosphatidylserine; improved in vivo circulation in a mouse model [3]

Experimental Workflow for In Vitro & In Vivo Models

The diagram below illustrates the general workflow for applying this compound in cellular and animal models of inflammation, based on the cited research [2].

cluster_1 Key Assays Start Start Experiment InVitro In Vitro Model: LPS-induced RAW264.7 cells Start->InVitro InVivo In Vivo Model: Mouse S-AKI Model Start->InVivo Treatment Apply this compound InVitro->Treatment 5 μM Assay1 Cytokine Levels (ELISA) Assay2 Western Blot (p-p38 MAPK) Assay3 Cell Viability/Apoptosis Assay4 Blood Biochemistry (SCr, BUN) InVivo->Treatment 50 mg/kg, oral Assay Perform Assays Treatment->Assay Analysis Data Analysis Assay->Analysis

Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound? A1: this compound is a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK). It exhibits 14-fold higher potency against p38α compared to p38β, and works by inhibiting the production of proinflammatory cytokines such as IL-6, IL-1β, and TNF-α [2] [1] [3].

Q2: How should I prepare a stock solution of this compound? A2: this compound is soluble in DMSO. A stock solution of 25 mg/mL in DMSO can be prepared, which is equivalent to approximately 61.83 mM (based on its molecular weight of 404.32 g/mol). For in vivo studies, this stock is typically further diluted in an appropriate vehicle like corn oil [1].

Q3: Are there any critical contraindications for using this compound? A3: The search results indicate that this compound is intended for research use only and is not for use in humans or for diagnostic or therapeutic procedures outside of controlled clinical trials [4] [1].

Important Disclaimer

The information provided here is for research and reference purposes only.

  • For definitive storage and stability data, always refer to the Certificate of Analysis (CoA) provided with your specific product batch.
  • Handling Precautions: This product is not for human consumption. It should be handled by trained personnel in a laboratory setting, using appropriate personal protective equipment (PPE).

References

VX-702 renal excretion reabsorption kidney

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the renal excretion mechanism of VX-702? In the isolated perfused rat kidney (IPRK) model, this compound exhibits net renal reabsorption. Its excretion is linear across a dose range of 100 to 600 ng/mL, and it is not a substrate for the organic anion (probenecid-inhibited) or organic cation (cimetidine-inhibited) transport systems [1] [2]. This suggests a passive reabsorption process.

  • Could this compound cause renal drug-drug interactions? The available evidence suggests a low potential for specific renal interactions. Because this compound is not a substrate for the major renal secretory transporters, it is unlikely to compete with drugs like methotrexate that use these pathways [1]. However, always investigate interactions in the context of the whole organism.

  • Is this compound beneficial in kidney injury models? Yes. A 2024 study found that this compound ameliorates the severity of sepsis-associated acute kidney injury (S-AKI) in a mouse model. The mechanism involves inhibiting the p38 MAPK signaling pathway in macrophages, which downregulates key proinflammatory cytokines like IL-6 and IL-1β, reducing inflammation and apoptosis in kidney tissues [3].

Quantitative Data on Renal Excretion

The table below summarizes key pharmacokinetic data from the IPRK model study [1].

Parameter Observation/Result
Excretion Linearity Linear across doses targeting 100-600 ng/mL.
Net Renal Process Reabsorption.
Impact of Probenecid No significant effect on this compound excretion.
Impact of Cimetidine No significant effect on this compound excretion.
Comparison with Methotrexate Unlike methotrexate, this compound excretion is not affected by probenecid, indicating different transport mechanisms.

Experimental Protocols

1. Isolated Perfused Rat Kidney (IPRK) Model for Renal Excretion This protocol is used to characterize the basic renal handling of this compound independent of systemic influences [1].

  • Model Setup: Use an isolated rat kidney perfused with a Krebs-bicarbonate buffer containing albumin.
  • Dosing: Perfuse this compound to achieve target concentrations between 100 and 600 ng/mL to assess dose linearity.
  • Transport Inhibition Studies:
    • Co-perfuse with probenecid (1 mM) to inhibit organic anion transporters.
    • Co-perfuse with cimetidine (2 mM) to inhibit organic cation transporters.
  • Control Compound: Use methotrexate (500 ng/mL) as a control substrate for probenecid-inhibitable organic anion transport.
  • Data Collection: Measure the clearance and fractional excretion of this compound to determine if net secretion or reabsorption is occurring.

2. In Vitro Model for Sepsis-Associated AKI (S-AKI) Mechanism This protocol investigates the anti-inflammatory effect of this compound on S-AKI pathophysiology [3].

  • Cell Lines:
    • Macrophage line: RAW264.7 cells.
    • Proximal tubule epithelial cell line: TCMK-1 cells.
  • Model Establishment:
    • Stimulate RAW264.7 cells with lipopolysaccharide (LPS) to create an inflamed macrophage model.
    • Co-culture the LPS-induced RAW264.7 cells with TCMK-1 cells.
  • Intervention: Treat the co-culture system with This compound.
  • Endpoint Analysis:
    • Western Blot: Measure levels of phosphorylated p38 MAPK in RAW264.7 cells.
    • ELISA/CBA: Quantify proinflammatory cytokines (e.g., IL-6, IL-1β) in the supernatant.
    • Cell Viability/Apoptosis Assays: Assess viability and apoptosis in TCMK-1 cells (e.g., via MTT, flow cytometry).

Visualizing Mechanisms and Workflows

The following diagrams illustrate the renal excretion mechanism of this compound and the experimental workflow for studying its effect in S-AKI.

VX702 This compound in Blood Glomerulus Glomerular Filtration VX702->Glomerulus Enters Kidney Tubule Tubular Lumen Glomerulus->Tubule Filtration Reabsorption Passive Reabsorption Tubule->Reabsorption Net Reabsorption Urine This compound in Urine Tubule->Urine Minor Excretion Reabsorption->VX702 Return to Blood Inhibitors Transport Inhibitors: Probenecid, Cimetidine Inhibitors->Tubule No Effect

Diagram 1: Renal Handling of this compound. This schematic shows that this compound is filtered into the tubule but undergoes net reabsorption back into the blood. Unlike many drugs, its transport is not inhibited by probenecid or cimetidine [1].

Start LPS Stimulation of RAW264.7 Macrophages A Activation of p38 MAPK Pathway in Macrophages Start->A B Release of Inflammatory Cytokines (IL-6, IL-1β) A->B C Co-culture with TCMK-1 Tubular Cells B->C D Tubular Cell Injury (Reduced Viability, Apoptosis) C->D VX702_Tx This compound Treatment VX702_Tx->A Inhibits VX702_Tx->B Reduces

Diagram 2: Experimental Workflow for S-AKI. This flowchart outlines the in vitro co-culture model used to demonstrate that this compound alleviates sepsis-associated AKI by inhibiting the p38 MAPK pathway in macrophages, thereby reducing inflammatory damage to tubular cells [3].

References

Pharmacokinetic & Safety Profile of VX-702

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key data from human clinical trials and animal studies for your reference:

Property Value / Finding Source / Context
Plasma Protein Binding 89% - 93% Phase I Trial (Healthy Volunteers) [1]
Oral Bioavailability 76% Phase I Trial (Healthy Volunteers) [1]
Elimination Half-Life (t₁/₂) 9.3 ± 2.1 hours (Oral 10 mg) [1] Phase I Trial (Healthy Volunteers) [1]
Volume of Distribution 73 L/kg Preclinical data [1]
Common Adverse Events Mild headache (17% of subjects), Nausea (8% of subjects) [1] Phase I Data (10-40 mg/day) [1]
Liver Enzyme Elevation Transient ALT increase (≤1.5× ULN) in 5% of subjects [1] Phase I Data [1]
Serious Infections More frequent with VX-702 (2.4%) vs. placebo (0%) in one study [2] Rheumatoid Arthritis Clinical Trials [2]

p38 MAPK Signaling Pathway and this compound Mechanism

The diagram below illustrates the signaling pathway that this compound inhibits and its cellular effects, which can help researchers understand its mechanism of action.

G ProInflammatorySignal Pro-inflammatory Signal (e.g., LPS, Stress) p38MAPK p38α MAPK ProInflammatorySignal->p38MAPK MK2 Downstream Kinases (e.g., MK2, MSK) p38MAPK->MK2 VX702 This compound Inhibitor VX702->p38MAPK Inhibits TNFalpha TNF-α Production MK2->TNFalpha IL6 IL-6 Production MK2->IL6 IL1beta IL-1β Production MK2->IL1beta CellularResponse Cellular Responses (Inflammation, Apoptosis) TNFalpha->CellularResponse IL6->CellularResponse IL1beta->CellularResponse

Frequently Asked Questions for Researchers

Q1: What is the clinical significance of this compound's high plasma protein binding? High plasma protein binding (89-93%) means only a small fraction of the drug is "free" and biologically active. This can influence the drug's volume of distribution and clearance rate [1]. Changes in protein levels or drug interactions could theoretically affect its activity, so this is a key parameter for pharmacokinetic modeling.

Q2: Does the protein binding of this compound affect its dosing regimen? While the provided sources do not directly link binding to dosing, the dose-proportional increase in AUC (area under the curve) and Cmax (maximum concentration) observed in Phase I trials suggests that its pharmacokinetics are predictable within the studied range, which is helpful for establishing a dosing schedule [1].

Q3: What are the primary safety concerns for this compound based on clinical data? Clinical trials indicated that this compound was generally well-tolerated in the short term. The main safety observations were:

  • Common Side Effects: Mild headache and nausea [1].
  • Liver Function: Some subjects experienced a transient, mild elevation in alanine aminotransferase (ALT) [1].
  • Infections: One study in rheumatoid arthritis patients reported a higher rate of serious infections compared to placebo [2]. Researchers should monitor for signs of infection in relevant experimental models.

Example Experimental Protocol Involving this compound

The search results include a detailed protocol for using this compound in platelet storage studies, which showcases its application in a research setting [3].

  • Objective: To evaluate the effect of this compound on improving the quality of human platelets during cold storage [3].
  • Key Materials:
    • Compound: this compound, dissolved in DMSO to create a stock solution [3].
    • Final Concentration: 10 µM [3].
    • Cells: Apheresis-derived human platelets in 100% plasma [3].
  • Procedure:
    • Aliquot platelets into storage bags.
    • Add this compound to the experimental aliquots to achieve the desired final concentration.
    • Store the platelets under the test conditions (e.g., at 4–6°C without agitation).
    • Sample the platelets on days 1, 7, and 14 for analysis.
  • Assessments:
    • In vitro parameters: Platelet activation markers (CD62P, CD63) via flow cytometry, phosphatidylserine exposure (Annexin V binding), glucose/lactate metabolism, and agonist-induced aggregation [3].
    • In vivo circulation: Transfusion into a SCID mouse model and measurement of platelet recovery and survival [3].

References

VX-702 half-life pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary

The most relevant data comes from a phase 1 clinical trial of ATI-450, a related p38α/MK2 pathway inhibitor. While not for VX-702 itself, this provides a reference for the drug class.

Parameter Value in MAD Cohorts (Day 7)
Terminal Half-Life 9–12 hours [1]

For this compound specifically, the search results confirm it was evaluated in phase 2 trials for rheumatoid arthritis, but specific PK parameters like half-life were not provided in the available literature [2].

Experimental Protocols & Application Notes

This automated kinase profiling protocol demonstrates how this compound is used in a research setting to identify novel kinase interactions [3].

Detailed Methodology: Kinase Profiling Assay

  • Objective: To profile small-molecule inhibitors (like this compound) against a panel of kinases to confirm selectivity and identify off-target activities [3].
  • Key Reagents:
    • Kinase Selectivity Profiling Systems (KSPS) or individual Kinase Enzyme Systems (KES).
    • Test compound (e.g., this compound), prepared as a 1 mM stock in DMSO.
    • ADP-Glo Kinase Assay.
    • ATP, 5X Reaction Buffer A, DTT [3].
  • Automated Liquid Handling (using Gilson PIPETMAX):
    • Kinase/Substrate Dilution: Dilute kinase and substrate strips with Kinase Buffer and ATP solution, respectively [3].
    • Assay Plate Assembly:
      • Dispense 1 µL of test compound into a 384-well assay plate.
      • Add 2 µL of kinase to each well.
      • Include no-compound (maximum activity) and no-kinase (background) controls for each kinase [3].
    • Incubation & Detection:
      • Initiate the kinase reaction by adding ATP and incubating.
      • Add ADP-Glo Reagent to stop the reaction and deplete remaining ATP.
      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
      • Measure luminescence using a plate reader (e.g., GloMax Discover). The signal is proportional to the amount of ADP produced and thus kinase activity [3].
  • Data Analysis: Use instrument software (e.g., SMART protocols) to calculate % inhibition based on control wells and generate selectivity profiles [3].

Troubleshooting Common Issues

Here are solutions to common problems in kinase profiling experiments:

Problem Possible Cause Solution
High background signal Incomplete ATP depletion Verify reagent volumes and pipetting accuracy during ADP-Glo steps [3]
Low signal-to-noise ratio Low kinase activity or outdated reagents Use freshly reconstituted kinases and validate with a control inhibitor [3]
Poor compound efficacy Rapid feedback mechanisms Consider transient nature of p38 inhibition; design time-course experiments [2]

Mechanism of Action: p38α MAPK Signaling Pathway

The following diagram illustrates the primary signaling pathway targeted by this compound, which explains its role in reducing pro-inflammatory cytokines.

G cluster_0 Cytoplasm cluster_1 Nucleus MKKK MKKK MKK MKK MKKK->MKK p38 p38u03b1 MAPK MKK->p38 MK2 MK2 p38->MK2 Nucleus Nucleus MK2->Nucleus Translocates VX702 VX702 VX702->p38 Inhibits Cytokines Cytokines Nucleus->Cytokines Promotes Synthesis

This compound is a highly selective p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor [4] [5]. It binds to the ATP-binding pocket of p38α, preventing the phosphorylation and activation of its downstream substrates [2]. A key downstream kinase is MAPK-activated protein kinase 2 (MK2). By inhibiting this axis, this compound disrupts the post-transcriptional regulation and synthesis of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key drivers in inflammatory diseases [1] [5].

Frequently Asked Questions

What is the selectivity of this compound? this compound is described as a highly selective p38α inhibitor, with a 14-fold higher potency against p38α versus the p38β isoform [4]. It has also been identified as a potent dual inhibitor of p38 and Nemo-Like Kinase (NLK) in other research contexts [6].

Why might a p38 inhibitor show transient efficacy in clinical trials? A common challenge with p38 inhibitors is the "escape phenomenon," where biomarkers of inflammation (like CRP) decrease initially but return to baseline levels after several weeks despite continuous dosing. This is thought to be due to complex feedback mechanisms within the immune system, not due to changing drug metabolism [2].

In what disease models has this compound shown efficacy? Recent preclinical studies indicate this compound ameliorates Sepsis-Associated Acute Kidney Injury (S-AKI) in mouse models by downregulating inflammatory cytokines from macrophages [5]. It has also been investigated in combination with mTOR inhibitors for endocrine-resistant breast cancer [6].

References

VX-702 Solvent and Stock Solution Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental data for preparing VX-702 stock solutions with DMSO.

Property Specification
Primary Solvent Dimethyl Sulfoxide (DMSO) [1] [2] [3]
Solubility in DMSO ≥ 20.2 mg/mL (~ 50 mM) [2], 2 mg/mL (clear solution) [1], or ≥ 42 mg/mL (~ 103.88 mM) [3]
Recommended Stock Concentration 10 mM to 100 mM (common for research use) [3]
Storage Temperature -20°C for long-term storage (solid and stock solutions) [2] [3] [4]
Solution Stability Several months when stored at or below -20°C [2] [3] [4]. Avoid repeated freeze-thaw cycles [3].

This compound Experimental Troubleshooting Guide

Here are solutions to common issues researchers face when working with this compound.

Issue Possible Cause Solution & Recommendations
Compound won't dissolve Solvent choice; Low temperature Use pure, fresh DMSO. Warm the vial at 37°C for 10 minutes and/or shake in an ultrasonic water bath [2] [4].
Precipitation in working solution Solvent dilution into aqueous buffer Ensure final DMSO concentration is ≤ 0.1-1% in cell culture. Prepare working solutions fresh or store short-term at -20°C [3].
Unexpected cellular toxicity DMSO cytotoxicity; High inhibitor concentration Keep final DMSO concentration as low as possible (typically ≤0.5%). Include a vehicle control with the same DMSO concentration [5].
Low experimental efficacy Degraded compound; Incorrect dosing Use a freshly prepared stock solution. For in vitro models, effective concentrations can range from nanomolar to low micromolar (e.g., 5 μM used in cell co-culture studies) [5].

Frequently Asked Questions (FAQs)

Q1: What is the best practice for preparing a long-term stock solution of this compound?

  • We recommend preparing small, single-use aliquots. Dissolve the powder in high-quality, anhydrous DMSO to a concentration of 10-100 mM [3]. Aliquot the solution into sterile vials and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles and helps maintain the compound's stability and activity over several months [3] [4].

Q2: My experiment requires adding this compound to cells in a medium with no DMSO. How can I do this?

  • Directly adding a concentrated DMSO stock to a culture medium can cause precipitation and harm cells. You must use a vehicle control.
    • Prepare your treatment solution with this compound dissolved in DMSO.
    • Prepare a separate "vehicle control" solution that contains the same concentration of DMSO but no this compound.
    • Add an equal volume of both the treatment and vehicle control solutions to your cell cultures. This ensures that any effects you observe are due to this compound and not the DMSO solvent [5].

Q3: Beyond DMSO, are there other solvent options for in vivo studies?

  • Yes, for animal studies, this compound can be administered orally after being suspended in a corn oil solution [3]. A common protocol involves first dissolving the compound in a small volume of DMSO (e.g., 10%) and then diluting it in corn oil (e.g., 90%) to achieve the final dosing concentration [3]. Always ensure the final DMSO concentration is safe for administration in your animal model.

Q4: Where can I find specific in vivo dosing information?

  • Published research can provide guidance. For example, one study administered this compound to mice with sepsis-associated acute kidney injury at 50 mg/kg, twice daily, via oral gavage, where the compound was dissolved in DMSO for dosing [5]. Another study reported efficacy in a mouse model of collagen-induced arthritis at doses of 0.1 mg/kg and 5 mg/kg, given twice daily [2] [6]. These protocols are model-specific and should be optimized for your research.

Experimental Workflow Visualization

The diagram below illustrates the key steps and decision points in preparing and using this compound for your experiments.

cluster_prep Stock Solution Preparation cluster_exp Experiment Setup cluster_conc Dilution & Concentration Checks Start Start: this compound Experiment Prep1 1. Use fresh, anhydrous DMSO Start->Prep1 Prep2 2. Warm vial at 37°C for 10 min if needed Prep1->Prep2 Prep3 3. Sonicate to aid dissolution Prep2->Prep3 Prep4 4. Aliquot & store at -20°C Prep3->Prep4 Exp1 A. Prepare Working Solution Prep4->Exp1 Exp2 B. Include Vehicle Control (Same DMSO % without this compound) Exp1->Exp2 Critical Step Conc1 Keep final DMSO concentration low (e.g., <0.5%) Exp2->Conc1 Conc2 Refer to published IC₅₀ values for concentration guidance Conc1->Conc2

References

VX-702 cytokine measurement ELISA protocol

Author: Smolecule Technical Support Team. Date: February 2026

VX-702 and Cytokine Measurement

Mechanism of Action this compound is a highly selective, ATP-competitive inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) [1] [2]. The p38 MAPK pathway is a key regulator of inflammation. By inhibiting it, this compound suppresses the production of proinflammatory cytokines.

The following diagram illustrates this signaling pathway and the point of inhibition by this compound:

G LPS Inflammatory Stimulus (e.g., LPS, PAMPs/DAMPs) Receptor Pattern Recognition Receptor (PRR) LPS->Receptor p38 p38 MAPK Pathway Activation Receptor->p38 CytokineRelease Transcription & Release of Proinflammatory Cytokines p38->CytokineRelease ReducedCytokines Reduced Cytokine Release p38->ReducedCytokines VX702 This compound Inhibitor VX702->p38 Inhibits Phosphorylation IL6_IL1B Elevated Cytokines (IL-6, IL-1β, TNF-α) CytokineRelease->IL6_IL1B SAKI Organ Damage (e.g., S-AKI) IL6_IL1B->SAKI Protection Ameliorated Organ Injury ReducedCytokines->Protection

Key Cytokines Affected this compound treatment leads to a dose-dependent inhibition of key proinflammatory cytokines. The following table summarizes the inhibitory concentrations (IC₅₀) from in vitro studies:

Cytokine IC₅₀ Value Experimental Context & Notes
IL-6 59 ng/mL [1] In vitro dose-response inhibition [1].
IL-1β 122 ng/mL [1] In vitro dose-response inhibition [1].
TNF-α 99 ng/mL [1] In vitro dose-response inhibition [1].
IL-6, IL-1β Significantly reduced [3] In mouse S-AKI model; measured in serum and cell supernatant via ELISA [3].

ELISA Protocol for Cytokine Detection

This protocol is adapted from research using this compound, specifically for measuring IL-6 and IL-1β [3].

Sample Preparation
  • In Vivo Samples: Collect blood serum or plasma from animal models (e.g., mouse S-AKI model). Centrifuge at 3000 rpm for 10 minutes at 4°C and store the supernatant at -80°C [3].
  • In Vitro Samples: Collect cell culture supernatant from models like LPS-induced RAW264.7 macrophages, treated with or without this compound [3].
  • Handling: Allow samples and kit reagents to reach room temperature (~30 minutes) before use. Minimize freeze-thaw cycles to protect cytokine integrity [4].
Experimental Workflow

The ELISA procedure based on the sandwich method involves the following key steps:

G Step1 1. Plate Coating Coat with capture antibody Step2 2. Blocking Add blocking buffer (e.g., BSA) Step1->Step2 Step1->Step2 Wash Step3 3. Sample Incubation Add standards and samples Step2->Step3 Step2->Step3 Wash Step4 4. Detection Antibody Add detection antibody Step3->Step4 Step3->Step4 Wash Step5 5. Enzyme Conjugate Add Streptavidin-HRP Step4->Step5 Step4->Step5 Wash Step6 6. Substrate Addition Add TMB substrate Step5->Step6 Step5->Step6 Wash Step7 7. Stop Reaction Add stop solution Step6->Step7 Step6->Step7 No Wash Step8 8. Plate Reading Measure absorbance Step7->Step8

Key Considerations

  • Plate Type: Use ELISA plates, not tissue culture plates, for optimal antibody binding [5] [6] [7].
  • Standard Curve: Prepare a dilution series of known cytokine concentrations in parallel. This curve is essential for calculating sample concentrations [4].
  • Controls: Always include a blank and positive controls for accuracy.
  • Reagent Preparation: Mix substrate solutions immediately before use and ensure all other reagents are freshly prepared or reconstituted according to manufacturer instructions [6] [8].

Troubleshooting Common ELISA Problems

Here are solutions to common issues that may arise when measuring cytokines in this compound-treated samples.

High Background Signal

A high signal across the entire plate can mask true results.

Possible Cause Solution
Insufficient washing Increase wash steps and volume; add a 30-second soak between washes to remove unbound reagents [5] [6] [8].
Ineffective blocking Use a fresh, suitable blocking buffer; extend blocking incubation time [6] [7].
Contaminated reagents Prepare fresh buffers and substrates; use clean labware to avoid HRP contamination [5] [6].
High antibody concentration Titrate detection and capture antibodies to find optimal concentration [6] [7].
No Signal or Weak Signal

The expected color development does not occur.

Possible Cause Solution
Reagents omitted or added incorrectly Double-check protocol step order; ensure detection antibody and Streptavidin-HRP were added [5] [6].
Low analyte concentration Concentrate samples or reduce dilution factor; ensure this compound treatment effectively modulates cytokines in your model [6] [8].
Degraded standard or reagents Use new vials of standard; reconstitute reagents correctly and check expiration dates [8].
Sodium azide in wash buffer Azide inhibits HRP; use azide-free buffers for washing [6] [7].
High Variation Between Replicates

Poor duplicates lead to unreliable data.

Possible Cause Solution
Pipetting errors Calibrate pipettes; ensure tips are tightly sealed; pipette samples and reagents against the well side [8] [7].
Inconsistent washing Use an automated plate washer; ensure all wells are filled and aspirated completely [5] [8].
Bubbles in wells Pop bubbles with a fine needle before reading the plate [6] [8].
Well drying out Always use plate sealers during incubations; work quickly to prevent evaporation [6].

Key Experimental Design Considerations

  • Cell Models: The co-culture model of kidney tubular epithelial cells (TCMK-1) with LPS-induced macrophages (RAW264.7) effectively mirrors the inflammatory crosstalk in sepsis [3].
  • This compound Treatment: In vitro studies commonly use this compound at 5 μM [3]. Always conduct a dose-response curve to determine the optimal concentration for your specific model.
  • Cytokine Selection: Focus on IL-6 and IL-1β as primary biomarkers, as they are consistently identified as hub genes in the inflammatory response modulated by this compound [3].

References

VX-702 off-target effects p38β selectivity

Author: Smolecule Technical Support Team. Date: February 2026

VX-702 is a highly selective, ATP-competitive inhibitor of p38α MAPK (also known as MAPK14). The key quantitative data on its selectivity and activity is summarized in the table below [1] [2] [3].

Parameter Details
Primary Target p38α MAPK (MAPK14) [3] [4]
IC₅₀ for p38α 4 nM - 20 nM [1] [2]
Selectivity vs p38β Approximately 14-fold higher selectivity for p38α over p38β [1] [2]
Key Off-Target Cytokine Effects Inhibition of LPS-stimulated production of TNF-α, IL-6, and IL-1β [3] [5]

The following diagram illustrates the core signaling pathway inhibited by this compound and its subsequent effects on inflammatory cytokine production.

vx702_mechanism LPS LPS / Stress P38 p38α MAPK (Activated) LPS->P38 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) P38->Cytokines Stimulates Production Inhibitor This compound Inhibition Inhibitor->P38 Binds & Inhibits Outcome Reduced Inflammation Cytokines->Outcome

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own research on this compound.

In Vitro Kinase Assay and IC₅₀ Determination

This protocol is used to confirm the direct inhibition of p38α and establish inhibitor potency [1].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against p38α MAPK.
  • Materials:
    • Purified recombinant p38α enzyme.
    • This compound (e.g., dissolved in DMSO to a stock concentration of 10 mM).
    • ATP.
    • A specific peptide or protein substrate for p38α.
    • Assay buffer (e.g., 25 mM HEPES, pH 8.0, 137 mM NaCl, 1 mM MgCl₂, 2.7 mM KCl).
    • Equipment for detection (e.g., fluorometer or luminometer).
  • Procedure:
    • Prepare serial dilutions of this compound in the assay buffer.
    • Incubate the p38α enzyme with varying concentrations of this compound for 10 minutes at room temperature.
    • Initiate the kinase reaction by adding ATP and the substrate. The concentration of ATP and substrate, as well as incubation time (e.g., at 37°C), should be optimized for the specific assay.
    • Stop the reaction according to your detection method.
    • Measure the product formation (e.g., fluorescent signal for a coupled enzyme assay).
    • Plot the inhibition data against the log of the this compound concentration to calculate the IC₅₀ value.
Cellular Assay for Pro-inflammatory Cytokine Inhibition

This protocol assesses the functional consequence of p38α inhibition in a cell-based system [5].

  • Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in macrophages.
  • Materials:
    • RAW264.7 cells (mouse leukemic monocyte/macrophage cell line) or primary human macrophages.
    • Cell culture media (DMEM with 10% FBS).
    • Lipopolysaccharide (LPS).
    • This compound (e.g., 5 µM working concentration from DMSO stock).
    • ELISA kits for TNF-α, IL-6, and IL-1β.
  • Procedure:
    • Plate RAW264.7 cells in 24-well plates at a density of 1x10⁵ cells/well and allow them to adhere.
    • Pre-treat cells with this compound (e.g., 5 µM) or vehicle control (DMSO) for a set time (e.g., 1 hour).
    • Stimulate the cells with LPS (e.g., 1 µM) to induce inflammation.
    • Continue incubating the cells for a predetermined period (e.g., 4-24 hours).
    • Collect the cell culture supernatant by centrifugation.
    • Use ELISA kits according to the manufacturer's instructions to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant.
    • Normalize cytokine levels to cell viability if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A1: this compound is typically dissolved in DMSO to create stock solutions (e.g., 60 mg/mL or 148.4 mM). For in vivo studies, it can be formulated in a vehicle like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. It is recommended to store the powder at -20°C, desiccated. Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term stability, and avoid repeated freeze-thaw cycles [1] [2].

Q2: Has this compound been tested in any disease models relevant to its mechanism? A2: Yes, beyond its initial investigation for rheumatoid arthritis, a recent peer-reviewed study (2024) demonstrated that this compound ameliorates Sepsis-Associated Acute Kidney Injury (S-AKI) in a mouse model. The study showed that this compound treatment reduced levels of phosphorylated p38 MAPK, decreased proinflammatory cytokines (IL-6, IL-1β), and improved kidney function markers (serum creatinine and blood urea nitrogen) [5].

Q3: Where can I find high-quality sources to purchase this compound for research? A3: Several biochemical suppliers offer this compound for research purposes. These include TargetMol (Catalog No. T2513), Selleckchem (Catalog No. This compound), and BioCrick (Catalog No. BCN0119). Always ensure you procure compounds from reputable vendors that provide detailed quality control data, including purity verification [1] [2] [4].

References

VX-702 cell viability apoptosis assay

Author: Smolecule Technical Support Team. Date: February 2026

VX-702 Quantitative Data Summary

The following table consolidates key quantitative findings on this compound from recent studies to assist with your experimental planning.

Aspect Experimental Model/System Concentration/Dosage Key Findings/Outcome Citation
In Vitro Anti-inflammatory Effect LPS-induced RAW264.7 macrophages 5 μM Reduced levels of phosphorylated p38 MAPK and proinflammatory cytokines (IL-6, IL-1β) in cells and supernatant. [1]
In Vivo Efficacy Mouse model of Sepsis-Associated Acute Kidney Injury (S-AKI) 50 mg/kg, twice daily (oral gavage) Decreased serum creatinine, blood urea nitrogen, IL-6, and IL-1β; reduced number of apoptotic cells in kidney tissues. [1]

| Cytokine Inhibition (IC₅₀) | In vitro cytokine production | IL-6: 59 ng/mL IL-1β: 122 ng/mL TNFα: 99 ng/mL | Dose-dependent inhibition of pro-inflammatory cytokine production. | [2] | | Cell Viability (Growth Inhibition) | Various human cancer cell lines (e.g., HOP-62, NCI-H720) | IC₅₀ range: ~0.015 to >20 μM | Potent growth inhibition was observed across numerous cell lines, with potency varying by cell type. | [3] | | General Bioactivity | p38α MAPK | 14-fold higher potency for p38α vs p38β | Described as a highly selective p38α MAPK inhibitor. | [2] [3] |

Experimental Protocols for Apoptosis & Viability Assays

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your work with this compound.

Co-culture Model for Inflammatory Injury and Apoptosis

This protocol, adapted from a 2024 study on sepsis-associated acute kidney injury (S-AKI), is useful for modeling how this compound protects kidney cells from macrophage-induced inflammation and apoptosis [1].

  • Step 1: Cell Culture and Inflammatory Induction

    • Culture mouse leukemic monocyte/macrophage cells (RAW264.7) in 24-well plates at a density of 1x10⁵ cells/well in DMEM with 10% FBS.
    • Add the mouse kidney tubular epithelial cell line (TCMK-1) onto cell culture inserts (0.4 μm pore diameter) placed in the wells with RAW264.7 cells.
    • Initiate an inflammatory response by treating the co-culture system with 1 μM LPS (from E. coli 055:B5).
  • Step 2: this compound Treatment

    • To evaluate the inhibitory effects on inflammation and apoptosis, add 5 μM this compound to the cells simultaneously with LPS exposure [1].
  • Step 3: Assay Endpoints

    • Cell Viability: Use an MTT assay or similar to measure the viability of TCMK-1 cells after co-culture.
    • Apoptosis Detection: Use a TUNEL assay or Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptosis in the TCMK-1 cells. The cited study found that this compound treatment reduced the number of apoptotic cells [1].
    • Mechanistic Analysis: Perform Western Blotting to detect levels of phosphorylated p38 MAPK and pro-apoptotic proteins (e.g., cleaved caspase-3) in the RAW264.7 cells. Use ELISA to measure the concentration of proinflammatory cytokines (IL-6, IL-1β) in the culture supernatant.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based method for detecting apoptotic cells. When using this protocol with this compound, incorporate the specific treatment conditions from your experiment.

  • Step 1: Cell Treatment and Harvest

    • Treat cells with this compound at your desired concentration and duration.
    • At the end of the treatment, pool both floating and adherent cells (use trypsin for adherent cells). Centrifuge to harvest the cells and wash the pellet with cold PBS [4].
  • Step 2: Staining

    • Resuspend the cell pellet in 1X Binding Buffer.
    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to your kit's instructions.
    • Incubate the mixture at room temperature for 20 minutes in the dark [4].
  • Step 3: Analysis

    • Analyze the stained cells by flow cytometry within one hour.
    • The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/dead (Annexin V-positive, PI-positive) can be calculated using analysis software [4].

Troubleshooting Common Experimental Issues

Here are solutions to common problems you might encounter when performing cell viability and apoptosis assays.

Problem Potential Cause Recommended Solution Prevention Tips
High background noise in apoptosis (Annexin V) assay. Temporary membrane disruption from cell harvesting. After trypsinization, allow cells to recover in complete culture medium for about 30 minutes under optimal conditions before staining [5]. For lightly adherent lines, use a non-enzymatic cell dissociation buffer.

| Low signal in Click-iT-based assays (e.g., TUNEL). | - Copper chelators in buffers.

  • Inadequate fixation/permeabilization. | - Ensure no EDTA, EGTA, or citrate is present in buffers prior to the click reaction.
  • Confirm cells are adequately fixed and permeabilized for reagent access [5]. | Prepare the click reaction mixture immediately before use. | | Poor cell viability in control wells. | - Toxicity from DMSO (solvent for this compound).
  • Incorrect cell seeding density. | - Ensure the final concentration of DMSO is kept low (e.g., <0.1%).
  • Include a vehicle control (DMSO alone) and optimize the number of cells seeded. | Perform a dose-response test for DMSO on your cell line. | | Variable results in viability assays (e.g., MTT, alamarBlue). | - Uneven cell seeding.
  • Precipitated dye in reagent. | - Ensure a single-cell suspension and mix reagents thoroughly before adding.
  • If using alamarBlue, warm the reagent to 37°C and mix to ensure a homogenous solution [5]. | Calibrate pipettes and secure pipette tips properly. |

This compound Mechanism and Experimental Workflow

The diagrams below illustrate the molecular mechanism of this compound and a general workflow for conducting viability and apoptosis assays.

Cellular_Stress Cellular Stress (Inflammation, ER Stress) p38_MAPK p38α MAPK Activation (Phosphorylation) Cellular_Stress->p38_MAPK Transcription Transcriptional & Translational Activation p38_MAPK->Transcription Cytokines Production of Pro-inflammatory Cytokines (IL-6, IL-1β, TNFα) Transcription->Cytokines Apoptosis Induction of Apoptosis in Target Cells Cytokines->Apoptosis VX702 This compound VX702->p38_MAPK Inhibits

Start Plate Cells (Include control and This compound treatment groups) Treat Treat Cells with this compound (Use vehicle control) Consider pre-incubation for pathway inhibition Start->Treat Induce_Stress Induce Cellular Stress (e.g., with LPS, TGF-β, Thapsigargin) Treat->Induce_Stress Harvest Harvest Cells (Pool adherent & floating cells) Allow recovery post-trypsin Induce_Stress->Harvest Assay Perform Assays Harvest->Assay Viability Cell Viability Assay (MTT, alamarBlue) Assay->Viability Apoptosis Apoptosis Assay (Annexin V/PI, TUNEL) Assay->Apoptosis Mechanism Mechanistic Analysis (Western Blot, ELISA) Assay->Mechanism Analyze Analyze Data (Flow Cytometry, Plate Reader) Compare to controls Viability->Analyze Apoptosis->Analyze Mechanism->Analyze

References

VX-702 vs SB202190 p38 MAPK inhibitor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of p38 MAPK Inhibitors

The table below summarizes the core characteristics of VX-702 and SB202190 based on the search results.

Feature This compound SB202190
Primary Target p38α MAPK [1] [2] [3] p38α and p38β2 MAPK [4] [5]
Selectivity Highly selective; 14-fold higher potency for p38α vs p38β [2] [3]. Potent but less selective; also known to inhibit JNK2/3 at higher concentrations [5].
Mechanism ATP-competitive inhibitor [1]. ATP-competitive inhibitor [6].
Reported IC₅₀ p38α: 4-20 nM [1] p38α: 50 nM; p38β2: 100 nM [5]
Cellular Activity Inhibits agonist-induced p38 activation in platelets (IC₅₀ ~4-20 nM) [1]. Inhibits IL-6, IL-1β, and TNFα production [3]. Induces apoptosis in LPS-treated macrophages [4]. Inhibits growth and migration of cancer cell lines (e.g., IC₅₀ of 46.6 µM in MDA-MB-231 cells) [7].
Clinical Testing Progressed to Phase II clinical trials for rheumatoid arthritis [8]. Primarily a research tool; no clinical trial data found in search results.

Experimental Data and Protocols

For researchers looking to employ these inhibitors, here are methodologies and key findings from the literature.

Cellular Assays and Protocols
  • This compound in Platelet Storage Studies: In studies aimed at ameliorating the platelet storage lesion, platelets were pre-incubated with 1 µM this compound. This treatment completely or partially inhibited p38 activation induced by various agonists like thrombin and collagen. The protocol involved storing the platelets for up to 7 days and assessing mitochondrial function and overall platelet health [1].
  • SB202190 in Cell Proliferation and Migration Assays:
    • Proliferation (iCELLigence System): To determine the effect on cell growth, MDA-MB-231 cells were treated with various concentrations of SB202190 (e.g., 1, 5, and 50 µM) for up to 96 hours. The IC₅₀ for proliferation was calculated to be 46.6 µM [7].
    • Migration (Wound Assay): A low, non-cytotoxic dose of 5 µM SB202190 significantly inhibited the migration of MDA-MB-231 cells in a time-dependent manner, with effects observable at 48 hours [7].
    • General Use: Another protocol suggests reconstituting SB202190 in DMSO to a 10 mM stock solution and using working concentrations of 5-20 µM for 1-2 hours as a pre-treatment before cell stimulation [6].
In Vivo and Clinical Trial Data
  • This compound in Rheumatoid Arthritis (RA) Trials: Two 12-week, randomized, double-blind, placebo-controlled clinical trials were conducted in patients with active RA.
    • Dosing: In one study (VeRA), patients received 5 mg or 10 mg of this compound daily. In another (Study 304), patients on methotrexate received 10 mg daily or twice weekly [8].
    • Efficacy: While ACR20 response rates were numerically higher than placebo (e.g., 40% vs. 28% in VeRA), the differences did not reach statistical significance. Reductions in inflammatory biomarkers like CRP were transient, returning to baseline by week 4 [8].
    • Safety: The overall frequency of adverse events was similar to placebo, though one study noted a higher rate of serious infections in the this compound group (2.4% vs. 0%) [8].
  • SB202190 in Animal Models: In a rat model of vascular dementia (VaD), SB202190 hydrochloride was administered via intracerebroventricular (ICV) injection. The treatment resulted in improved spatial learning and memory in the Morris water maze test and reduced hippocampal neuronal apoptosis [5].

Inhibitor Action in the p38 MAPK Pathway

The following diagram illustrates the cellular signaling pathway and the points of inhibition for this compound and SB202190.

G cluster_p38 p38 MAPK Isoforms LPS External Stress (e.g., LPS, Cytokines) MKK3_MKK6 Upstream Kinases (MKK3/MKK6) LPS->MKK3_MKK6 p38a p38α MAPK MKK3_MKK6->p38a p38b p38β MAPK MKK3_MKK6->p38b MAPKAPK2 MAPKAPK2 p38a->MAPKAPK2 TNFa_IL6 Cytokine Production (TNF-α, IL-6, IL-1β) p38a->TNFa_IL6 Apoptosis Apoptosis p38a->Apoptosis Migration Cell Migration p38a->Migration p38b->Apoptosis HSP27 HSP27 Phosphorylation MAPKAPK2->HSP27 VX702 This compound Inhibitor VX702->p38a  Preferentially Blocks SB202190 SB202190 Inhibitor SB202190->p38a  Blocks SB202190->p38b  Blocks

This diagram shows that both this compound and SB202190 act as ATP-competitive inhibitors directly on p38 MAPK. A key difference is their isoform selectivity: This compound is highly selective for p38α, while SB202190 inhibits both p38α and p38β. Inhibiting this pathway can suppress the production of pro-inflammatory cytokines and influence processes like apoptosis and cell migration [1] [6] [4].

Research Implications and Selection Guide

  • For highly selective p38α inhibition: This compound is the preferred compound, especially in studies where isolating the effect of the p38α isoform is critical, or when its clinical profile and pharmacokinetic data (e.g., half-life of 16-20 hours) are relevant for translational research [1] [2] [8].
  • For broad p38 (α/β) inhibition and basic research: SB202190 is a well-established and potent tool. It is particularly useful in models of inflammation, apoptosis, and cancer cell migration, where its broader activity profile might be desirable [4] [5] [7].

References

VX-702 biomarker CRP reduction kinetics

Author: Smolecule Technical Support Team. Date: February 2026

CRP Reduction Kinetics of VX-702

The data below summarizes the effects of this compound on C-reactive protein (CRP) from two randomized, double-blind, placebo-controlled Phase II clinical studies in patients with moderate-to-severe Rheumatoid Arthritis (RA) [1] [2].

Trial Name Patient Groups & Treatment Key Findings on CRP Kinetics

| VeRA Study [1] | 313 RA patients receiving placebo, 5 mg this compound daily, or 10 mg this compound daily. | • Rapid Reduction: Decreased CRP levels observed as early as Week 1. • Transient Effect: CRP levels began to return to baseline after Week 2. • Loss of Effect: By Week 12, CRP levels were at or near baseline values. | | Study 304 [1] | 117 RA patients on stable methotrexate (MTX) receiving placebo, 10 mg this compound daily + MTX, or 10 mg this compound twice weekly + MTX. | • Rapid Reduction: Decreased CRP levels observed as early as Week 1 with daily dosing. • Transient Effect (Daily): Rapid return toward baseline by Week 4. • Transient Effect (Intermittent): In the twice-weekly group, CRP levels returned to baseline by Week 2 and remained there until Week 12. |

Mechanism of Action and the "CRP Escape"

This compound is a selective, ATP-competitive inhibitor of the p38α MAPK isoform [3]. The p38 MAPK pathway is a major signaling cascade that regulates the production of pro-inflammatory cytokines, including TNFα, IL-6, and IL-1β [4].

The diagram below illustrates the mechanism of this compound and the hypothesized reason for the transient CRP suppression, often called the "CRP escape" phenomenon [4].

G cluster_legend Key to the Process InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAP3K Upstream MAP3Ks InflammatoryStimuli->MAP3K p38Pathway p38 MAPK Pathway (MKK3/MKK6 → p38α) MAP3K->p38Pathway CytokineProduction Transcription of Pro-inflammatory Cytokines (TNFα, IL-6, IL-1β) p38Pathway->CytokineProduction SustainedInflammation Sustained Inflammation & Return of CRP to Baseline CRPRelease CRP Production & Release from the Liver CytokineProduction->CRPRelease Feedback Feedback Loops & Alternative Pathways (e.g., JNK, other MAP3Ks) CytokineProduction->Feedback Activates VX702 This compound (p38α Inhibitor) VX702->p38Pathway Blocks VX702->CytokineProduction Initially Suppresses Feedback->CytokineProduction Bypasses Blockade Feedback->SustainedInflammation Arial Arial fontsize=10]                NormalPath [label= fontsize=10]                NormalPath [label= Normal Normal Pathway Pathway fillcolor= fillcolor= DrugAction Drug Action Escape Escape Mechanism

The "CRP escape" observed with this compound and other p38 inhibitors is thought to occur because the initial suppression of pro-inflammatory cytokines triggers feedback mechanisms and activates alternative signaling pathways (such as other MAP3Ks or the JNK pathway) that bypass the p38 blockade, ultimately leading to the restoration of cytokine production and inflammation [4].

Experimental Protocol for Biomarker Assessment

For clarity, here is a summary of the core experimental methodology used to generate the CRP kinetic data in the this compound clinical trials [1]:

  • Study Design: Two 12-week, randomized, double-blind, placebo-controlled Phase II trials.
  • Patient Population: Adults with active, moderate-to-severe Rheumatoid Arthritis.
  • Interventions:
    • VeRA: Monotherapy with this compound (5 mg or 10 mg daily) vs. placebo.
    • Study 304: this compound (10 mg daily or twice weekly) plus concomitant methotrexate vs. placebo plus methotrexate.
  • Biomarker Measurement:
    • CRP Measurement: Serum levels of CRP were quantified at specified time points (e.g., baseline, weeks 1, 2, 4, 12).
    • Other Biomarkers: The studies also tracked other inflammatory markers, including Serum Amyloid A (SAA) and soluble TNF receptor p55.
  • Clinical Endpoints: The primary efficacy measure was the American College of Rheumatology 20% improvement criteria (ACR20) response rate at 12 weeks.

Perspective on Other p38 Inhibitors

The challenge of achieving sustained efficacy with p38 inhibitors was not unique to this compound. The search results indicate that this was a common issue across the class [4] [5].

  • A Class-Wide Challenge: The article "Go upstream, young man" notes that at least 22 different p38 inhibitors entered clinical trials, but none progressed to Phase III for chronic inflammatory conditions like RA, largely due to transient efficacy and biomarker escape [4].
  • Other Examples: Compounds like BIRB 796 and SCIO-469 also demonstrated an initial rapid decrease in acute-phase reactants like CRP, which returned to baseline within several weeks despite continued dosing [4].

This suggests that the transient CRP reduction kinetics observed with this compound are representative of a fundamental biological feedback mechanism rather than a compound-specific shortcoming.

References

VX-702 comparison prednisolone anti-inflammatory effect

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of Anti-inflammatory Effects

The table below summarizes the effects of VX-702 and prednisolone based on clinical studies in patients with active Rheumatoid Arthritis (RA).

Feature This compound Prednisolone
Drug Class p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor [1] [2] Corticosteroid [3]
Primary Mechanism Selective inhibition of p38α MAPK, reducing production of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) [1] [4] [2] Broad anti-inflammatory and immunosuppressive action; works on the immune system to relieve swelling, redness, and allergic reactions [3]
Effect on IL-6 Transient reduction observed in clinical studies [5] Statistically significant decrease detectable at 3 and 24 hours after a single dose [6]
Effect on CRP Transient reduction, returning to baseline levels by week 4 despite continued dosing [5] Statistically significant dose-response relationship at 48 hours after a single dose [6]
Clinical Efficacy in RA Modest, numerically superior but not statistically significant ACR20 response vs. placebo; effects not sustained [5] Proven efficacy; used as a positive control in clinical trials and a standard treatment for RA [6] [7] [3]
Typical RA Dosage (Clinical Trials) 5 mg to 10 mg daily, or twice weekly (when combined with methotrexate) [5] 10 mg, 20 mg, or 50 mg as a single dose; 5-60 mg/day for general anti-inflammatory/immunosuppressive use [6] [7]

Experimental Data and Protocols

For researchers, the methodologies and detailed results from key experiments are critical.

Clinical Trial: Single-Dose Study of Prednisolone
  • Objective: To investigate the acute effects of single doses of prednisolone on biomarkers of systemic inflammation (serum CRP and IL-6) in subjects with active RA [6].
  • Protocol:
    • Design: Randomized, double-blind, placebo-controlled, parallel-group.
    • Patients: 77 subjects with active RA on stable weekly methotrexate.
    • Intervention: Single doses of prednisolone (10, 20, and 50 mg) or placebo.
    • Endpoint Measurement: Blood samples for CRP and IL-6 were measured at baseline and up to 72 hours post-dosing [6].
  • Key Findings:
    • Single doses of prednisolone caused a statistically significant decrease in circulating IL-6 at 3 and 24 hours post-dose.
    • A clear dose-response relationship for CRP reduction was observed at 48 hours post-dose [6].
Clinical Trials: this compound in RA (VeRA and Study 304)
  • Objective: To assess the efficacy, pharmacodynamics, and safety of this compound in patients with active, moderate-to-severe RA over 12 weeks [5].
  • Protocol:
    • Design: Two randomized, double-blind, placebo-controlled studies.
    • Patients: Study 1 (VeRA): 313 patients; Study 2 (304): 117 patients on concomitant methotrexate.
    • Intervention:
      • VeRA: Placebo, 5 mg, or 10 mg this compound daily.
      • Study 304: Placebo, 10 mg this compound daily, or 10 mg twice weekly (all with MTX).
    • Endpoint Measurement: ACR20/50/70 response rates, changes in serum biomarkers (CRP, SAA, sTNFRp55), and safety assessments [5].
  • Key Findings:
    • ACR20 response rates were higher for this compound than placebo but did not reach statistical significance.
    • Reductions in CRP and other inflammatory biomarkers were observed as early as week 1 but rapidly returned to baseline by week 4.
    • The overall frequency of adverse events was similar to placebo, but the VeRA study noted a higher frequency of serious infections in the this compound groups (2.4% vs. 0%) [5].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the core signaling pathway involved and the transient nature of this compound's effect, contrasted with the broader action of prednisolone.

G cluster_vx This compound Mechanism of Action cluster_pred Prednisolone Mechanism of Action InflammatoryStimuli Inflammatory Stimuli (e.g., Stress, Cytokines) p38_MAPK p38 MAPK (α isoform) InflammatoryStimuli->p38_MAPK mRNA_Stabilization mRNA Stabilization & Transcription Activation p38_MAPK->mRNA_Stabilization CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) mRNA_Stabilization->CytokineProduction SystemicInflammation Systemic Inflammation (Measured as CRP, SAA) CytokineProduction->SystemicInflammation TransientSuppression Transient Biomarker Suppression CytokineProduction->TransientSuppression VX702 This compound VX702->p38_MAPK Inhibits Prednisolone Prednisolone BroadAntiInflammatory Broad Anti-inflammatory & Immunosuppressive Effects Prednisolone->BroadAntiInflammatory SustainedEffect Sustained Clinical Efficacy BroadAntiInflammatory->SustainedEffect

Interpretation for Drug Development

The data suggests critical considerations for researchers in the field:

  • The p38 MAPK Target: While p38 inhibition is a rational target for inflammation, the transient biomarker suppression seen with this compound, despite continuous dosing, highlights a significant challenge. This may be due to pathway redundancy or feedback mechanisms that bypass the p38 blockade over time [6] [5]. This aligns with the broader historical context of p38 inhibitors in RA, which has been generally disappointing [6].
  • Clinical Trial Design: The single-dose study design used for prednisolone and other p38 inhibitors (like losmapimod) could be a valuable tool in early development. It helps establish a clear, early pharmacodynamic signal on biomarkers like IL-6 and CRP, increasing confidence in a molecule's mechanism before committing to large, long-term trials [6].
  • The Therapeutic Window: Prednisolone's sustained efficacy comes with a well-known profile of side effects, especially with long-term use, including osteoporosis, weight gain, and increased infection risk [3] [8]. The failure of this compound was not primarily due to acute toxicity in trials but rather a lack of sustained efficacy. However, a signal for increased serious infections was noted [5], reminding developers that even targeted anti-inflammatories carry this risk.

References

VX-702 transient vs sustained cytokine suppression

Author: Smolecule Technical Support Team. Date: February 2026

VX-702 Pharmacodynamic Data from Clinical Trials

Clinical Trial Patient Population Treatment Groups Efficacy (ACR20 Response at 12 Weeks) Biomarker Suppression Pattern

| VeRA Study [1] [2] | Moderate-to-severe RA (without methotrexate) | • Placebo • this compound (5 mg daily) • this compound (10 mg daily) | • Placebo: 28% • 5 mg: 36% • 10 mg: 40% (No statistically significant difference vs. placebo) | Reductions in CRP, serum amyloid A, and sTNF-R p55 observed by Week 1, but returned to baseline levels by Week 12 [1]. | | Study 304 [1] [2] | Moderate-to-severe RA with inadequate response to methotrexate (MTX) | • Placebo + MTX • this compound (10 mg daily) + MTX • this compound (10 mg twice weekly*) + MTX *After 1 week of daily loading dose | • Placebo: 22% • 10 mg daily: 40% • 10 mg intermittent: 44% (Intermittent group was statistically superior to placebo) | In the daily dosing group, biomarker reductions were transient, returning to baseline by Week 4. In the intermittent group, CRP levels returned to baseline by Week 2 and remained there [1]. |

Detailed Experimental Protocols

The data in the table above comes from two robust, randomized, double-blind, and placebo-controlled clinical trials.

  • Study Designs: Both were 12-week, double-blind, Phase II clinical studies [1] [2].
  • Patient Cohorts: The VeRA study enrolled 313 patients with active RA who were not on methotrexate or anti-TNF therapy [1]. Study 304 involved 117 patients with an inadequate response to methotrexate, which was continued throughout the trial [1].
  • Key Endpoints: The primary efficacy endpoint was the proportion of patients achieving an ACR20 response (a 20% improvement according to American College of Rheumatology criteria). Pharmacodynamic assessments included serial measurements of inflammatory biomarkers like C-reactive protein (CRP), serum amyloid A, and soluble TNF receptor [1].
  • Methodology Note: The transient suppression was observed independent of the drug's metabolism, as the "escape" occurred even with intermittent dosing that maintained sufficient plasma levels, suggesting a biological adaptation rather than a pharmacokinetic issue [1] [2].

Mechanistic Insights into Transient Suppression

Research into the p38 pathway suggests several reasons why the suppression of cytokines and biomarkers by this compound was not sustained:

  • Pathway Redundancy and Bypass: The p38 MAPK pathway is part of a complex intracellular signaling network. Chronic inhibition of p38 may lead to the activation of compensatory signaling pathways (such as other MAP kinases like ERK and JNK), which allow cytokine production to resume despite ongoing p38 blockade [3] [4]. The return of biomarker levels to baseline while patients were still on treatment is a key indicator of this phenomenon [1].
  • Dual Role of p38α: Evidence suggests that p38α has both pro-inflammatory and anti-inflammatory functions. Inhibiting p38α in macrophages can paradoxically suppress the production of the anti-inflammatory cytokine IL-10 and disrupt feedback mechanisms that limit inflammation, potentially counteracting the drug's therapeutic benefits [4].
  • Upstream vs. Target Inhibition: Some studies propose that targeting kinases upstream of p38 (such as MKK3 and MKK6) might be a more effective strategy, as it can suppress pro-inflammatory cytokines without disrupting the anti-inflammatory functions of p38, thereby avoiding some of the limitations seen with direct p38 inhibitors like this compound [4].

The following diagram illustrates the core signaling pathway and the hypothesized mechanisms leading to transient suppression.

G cluster_legend Key Mechanisms for Transient Effect CellularStress Cellular Stress (Cytokines, LPS) MAP3K MAP3K CellularStress->MAP3K MKK3_MKK6 MKK3 / MKK6 MAP3K->MKK3_MKK6 p38 p38α (MAPK) MKK3_MKK6->p38 Transcription Transcription Factors Activation p38->Transcription AntiInflammatory Disrupted Anti-inflammatory Feedback (e.g., IL-10) p38->AntiInflammatory  Inhibits CytokineProduction Pro-Inflammatory Cytokine Production (TNF, IL-6, IL-1) Transcription->CytokineProduction TransientSuppression Observed Effect: Transient Cytokine Suppression CytokineProduction->TransientSuppression CompPathways Compensatory Pathways (e.g., ERK, JNK) CytokineProduction->CompPathways  Activates VX702 This compound VX702->p38 Inhibits CompPathways->CytokineProduction Bypasses Blockade

Interpretation and Strategic Implications

The case of this compound offers critical lessons for drug development in inflammatory diseases:

  • Biomarker Decoupling: The dissociation between initial biomarker suppression and long-term clinical outcome is a crucial finding. It indicates that short-term biomarker data cannot reliably predict clinical success for compounds in this class [3] [1].
  • Target Validation: The consistent pattern across multiple p38 inhibitors (including pamapimod and others) suggests that the transient efficacy is not a compound-specific failure but a fundamental limitation of targeting p38α alone in a complex, chronic disease like RA [3] [5].
  • Future Directions: Research has since shifted towards other kinase targets, such as JAK and SYK inhibitors, which have demonstrated more sustained efficacy and successfully reached the market [3] [6]. Alternative strategies, like targeting upstream kinases in the p38 pathway, have also been proposed as a way to achieve better efficacy [4].

References

VX-702 safety profile adverse events clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Events from Clinical Trials

Adverse Event (AE) Category VeRA Trial (Monotherapy) [1] [2] Study 304 (with Methotrexate) [1]
Most Common AEs (Generally mild/moderate) Infections (10% on VX-702 vs 5% on placebo), GI disorders (8% vs 6%), skin disorders (9% vs 0%) [2] Information not specified in search results
Serious Infections 2.4% (this compound) vs 0% (placebo) [1] 2.6% (this compound) vs 4.9% (placebo) [1]
Discontinuation due to AEs 5% (10 mg), 3% (5 mg) vs 2% (placebo) [2] Information not specified in search results
Liver Function No clinically significant effects observed [2] Information not specified in search results
Renal Impairment Increased serum creatinine (1.2-1.5x upper limit) led to discontinuation in a few patients [2] Information not specified in search results
Cardiovascular (QTc Interval) Minimal, dose-dependent increase (approx. ≤1.5%); no clinically significant events [2] Information not specified in search results

Experimental Protocols in Clinical Trials

The safety data was generated from two high-quality, 12-week, randomized, double-blind, placebo-controlled Phase II studies [1].

  • VeRA Trial (NCT00205478): Enrolled 313 patients with active, moderate-to-severe RA. They received placebo, 5 mg, or 10 mg of this compound once daily without concomitant methotrexate [1] [2].
  • Study 304 (NCT00395577): Enrolled 117 patients with active RA who had an inadequate response to methotrexate (MTX). They received placebo, 10 mg this compound daily, or 10 mg this compound twice weekly, in addition to their stable dose of MTX [1] [3].

In both trials, safety was a primary objective and was assessed through [1] [2]:

  • Monitoring of treatment-emergent adverse events and serious adverse events.
  • Laboratory parameters including liver function tests and serum creatinine.
  • Extensive electrocardiographic (ECG) monitoring to detect effects on the heart's electrical activity, specifically the QTc interval.

Mechanism of Action and Drug Profile

The following diagram illustrates the mechanism of action of this compound and the context of its clinical investigation.

G Cellular_Stress Cellular_Stress MAP3K Upstream Signals (MAP3K) Cellular_Stress->MAP3K MKK3_MKK6 MKK3 / MKK6 MAP3K->MKK3_MKK6 p38_MAPK p38 MAPK (activated) MKK3_MKK6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors VX702 This compound VX702->p38_MAPK Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Transcription_Factors->Cytokine_Production Clinical_Trials Clinical Trial Outcomes Cytokine_Production->Clinical_Trials Efficacy • Modest ACR20 response • Transient biomarker suppression Clinical_Trials->Efficacy Safety • Manageable safety profile • Limited efficacy halted development Clinical_Trials->Safety

Drug Class and Mechanism: this compound is a highly selective, oral p38 mitogen-activated protein kinase (MAPK) inhibitor [4]. It was designed as a competitive antagonist of the ATP-binding site, primarily targeting the p38α isoform [5]. This enzyme is a key intracellular signaling molecule that regulates the production of potent pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6 [2] [6]. By inhibiting p38, this compound aimed to suppress this inflammatory cascade at the intracellular level [5].

Overall Safety Context: The search results suggest that this compound was generally well-tolerated over 12 weeks of treatment. The safety profile was considered manageable, with no evidence of the significant liver toxicity that hampered the development of earlier p38 inhibitors like VX-745 and BIRB 796 [5]. The most notable concern was a higher rate of serious infections in the VeRA trial, which is a known risk for potent immunosuppressive therapies [1].

Conclusions and Development Context

References

VX-702 myocardial infarct size reduction comparison

Author: Smolecule Technical Support Team. Date: February 2026

VX-702: Mechanism and Research Context

This compound is an investigational oral drug known as a p38 mitogen-activated protein kinase (MAPK) inhibitor [1]. Its primary documented mechanism and research focus are on reducing inflammation.

  • Mechanism of Action: this compound is a potent and selective inhibitor of the p38α and p38β MAPK isoforms [2]. It effectively inhibits the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β [3] [1] [2].
  • Documented Research Areas: Clinical trials for this compound have been conducted in patients with rheumatoid arthritis [4] [5]. A 2024 preclinical study also investigated its potential for treating sepsis-associated acute kidney injury, where it reduced inflammation and tissue injury [3].

The following diagram illustrates the known anti-inflammatory mechanism of this compound based on available studies.

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) p38MAPK p38 MAPK (Activated) InflammatoryStimulus->p38MAPK CytokineProduction Transcription of Pro-inflammatory Cytokines p38MAPK->CytokineProduction TNF_Alpha TNF-α CytokineProduction->TNF_Alpha IL6 IL-6 CytokineProduction->IL6 IL1Beta IL-1β CytokineProduction->IL1Beta Inflammation Systemic Inflammation TNF_Alpha->Inflammation IL6->Inflammation IL1Beta->Inflammation VX702 This compound VX702->p38MAPK Inhibits

Myocardial Infarct Size Reduction: Alternative Approaches

While direct evidence for this compound is lacking, reducing infarct size after a heart attack is an active research area known as clinical cardioprotection. The table below summarizes some alternative therapeutic strategies that have been investigated, though successfully translating them into clinical practice has proven challenging [6].

Therapeutic Strategy Example Intervention Mechanism of Action Key Clinical Findings / Challenges
Mitochondrial Protection TRO40303, Bendavia Inhibits mitochondrial permeability transition pore (mPTP) opening to prevent cardiomyocyte death [6]. Did not significantly reduce infarct size in clinical trials (e.g., MITOCARE, EMBRACE-STEMI) [6].
Nitric Oxide Signaling Sodium Nitrite Augments nitric oxide to protect against reperfusion injury [6]. Neutral results in primary endpoints; potential benefit in patient subgroups (e.g., LAD occlusion) [6].
Therapeutic Hypothermia Endovascular Cooling Reduces metabolic rate to minimize tissue damage during reperfusion [6]. Neutral results; challenges included delays to reperfusion and difficulty achieving target temperature [6].
Adenosine Signaling ABT-702 (Adenosine Kinase Inhibitor) Increases adenosine levels, which can protect the heart during reperfusion [7]. Preclinical data showed induced delayed cardioprotection; clinical relevance for infarct size reduction is not established [7].
Cell-Based Paracrine Factors Mesenchymal Stem Cell Secretions Conditioned medium from stem cells contains protective factors [8]. Preclinical study in pigs showed a 60% reduction in infarct size; suggests potential of cell-free therapy [8].

Experimental Design Considerations

For researchers designing experiments in this field, the cited studies highlight several critical methodological considerations [6]:

  • Animal Models: The choice of animal model is critical. Models that do not adequately reflect human co-morbidities or the timing of reperfusion therapy may not predict clinical success.
  • Study Population: In clinical trials, patient selection matters. Factors like the location of the infarction (e.g., LAD vs. other arteries) and pre-existing blood flow (TIMI flow grade) can influence outcomes.
  • Dosing and Timing: The therapeutic agent must be present in effective concentrations at the exact time of reperfusion. Intravenous drugs may require infusion before reperfusion to achieve this.
  • Primary Endpoints: Common endpoints include infarct size measured by MRI or the area-under-the-curve for cardiac enzymes like creatine kinase-myocardial band (CK-MB).

Research Implications and Future Directions

The absence of direct data means the effect of this compound on myocardial infarct size remains an open question. p38 MAPK is involved in the inflammatory response that contributes to myocardial injury, so investigating its inhibition is a theoretically valid pathway [6]. Future research could focus on:

  • Preclinical Models: Conducting dedicated animal studies of ischemia-reperfusion injury to establish proof-of-concept for this compound.
  • Biomarker Assessment: Evaluating if this compound leads to a sustained reduction in cardiac inflammatory biomarkers, unlike the transient suppression observed in rheumatoid arthritis trials [4].

References

VX-702 renal excretion vs methotrexate probenecid

Author: Smolecule Technical Support Team. Date: February 2026

Renal Excretion and Probenecid Interaction

The table below summarizes the comparative renal excretion data for VX-702 and methotrexate (MTX).

Feature This compound Methotrexate (MTX)
Primary Excretion Route Net renal reabsorption [1] Renal tubular secretion [2] [3] [4]
Involvement of Organic Anion Transporters (OATs) Not a substrate [1] Substrate for OAT1/OAT3 [3] [4]
Effect of Probenecid (OAT inhibitor) No inhibition of excretion [1] Significantly reduced renal secretion and clearance [2] [3] [4]
Effect of Cimetidine (Organic Cation transporter inhibitor) No inhibition of excretion [1] Information not specific in search results
Clinical Implication of DDI Unlikely renal DDI with methotrexate [1] High-risk interaction; can lead to severe MTX toxicity (myelosuppression, hepatotoxicity) [4]

The diagrams below illustrate the distinct renal transport mechanisms for this compound and methotrexate, highlighting why probenecid affects them differently.

G Methotrexate Renal Secretion via OAT Transporters Blood Blood TubularCell Proximal Tubule Cell MRP MRP2/4 (Apical Membrane) TubularCell->MRP Efflux Urine Urine OAT OAT1/OAT3 (Basolateral Membrane) OAT->TubularCell Transport MRP->Urine Secretion MTX Methotrexate (MTX) MTX->OAT Influx Prob Probenecid Prob->OAT Inhibits

G This compound Renal Excretion via Passive Reabsorption Blood Blood Filtration Glomerular Filtration Blood->Filtration TubularCell Proximal Tubule Cell TubularCell->Blood Urine Urine Reabsorption Passive Reabsorption Urine->Reabsorption Reabsorption VX702 This compound Filtration->Urine Filtered this compound Reabsorption->TubularCell Prob Probenecid Cimet Cimetidine

Detailed Experimental Protocols

The key findings are primarily derived from the Isolated Perfused Rat Kidney (IPRK) model, a robust experimental system for studying renal excretion mechanisms without interference from systemic metabolic processes [1] [5].

Isolated Perfused Rat Kidney (IPRK) Model
  • Application in Studies: This model was used to directly compare the renal excretion of this compound and methotrexate [1].
  • Key Methodology: Rat kidneys are surgically isolated and maintained in a functional state with a oxygenated perfusate. Test compounds are introduced into the perfusate, and their excretion into the urine is monitored over time. The system allows for precise control over drug concentrations and the introduction of transporter inhibitors like probenecid and cimetidine [1] [5].
  • Specific Experimental Design:
    • Dose Linearity: this compound was studied over a target concentration range of 100 to 600 ng/mL to assess if its excretion was dose-dependent [1].
    • Transport Inhibition: this compound and methotrexate were co-perfused with specific inhibitors: probenecid (1 mM) to block organic anion transporters (OATs) and cimetidine (2 mM) to block organic cation transporters [1].
  • Advantages and Disadvantages:
    • Advantages: Maintains intact renal architecture and integrated transporter function; allows for direct measurement of renal clearance and transporter involvement [5].
    • Disadvantages: It is a complex and technically demanding ex vivo setup. The results, while highly informative, may not always perfectly predict human in vivo interactions due to species differences [5].
In Vitro Transporter Studies
  • Application in Studies: Used to confirm the specific involvement of transporters, such as in the study of methotrexate uptake inhibition by NSAIDs and probenecid [3].
  • Key Methodology: The Xenopus laevis oocyte expression system is a common model. Oocytes are injected with cRNA encoding a specific human transporter (e.g., OAT1). After the transporter is expressed, the oocytes are exposed to the drug (e.g., radiolabeled methotrexate) with or without an inhibitor. The uptake of the drug into the oocytes is then measured and compared to control oocytes [3].
  • Advantages and Disadvantages:
    • Advantages: Provides clear, direct evidence of whether a specific protein is responsible for transporting a drug [5].
    • Disadvantages: The environment is highly simplified and lacks the complex cellular context of a real kidney cell [5].

Key Takeaways for Researchers

  • This compound's Profile: Its lack of interaction with major SLC transporters (OATs/OCTs) suggests a lower potential for clinically significant renal DDIs, which is a positive feature in drug development [1].
  • Methotrexate's Risk: The well-characterized OAT-mediated secretion of methotrexate is the basis for its dangerous interaction with probenecid and many NSAIDs. This necessitates caution in clinical practice and during clinical trials where combination therapies are used [3] [4].
  • Model Selection: The IPRK model is highly valuable for characterizing overall renal handling, while in vitro cell systems are optimal for identifying the specific transporters involved [5].

References

VX-702 p38α inhibition potency other MAPK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of p38α MAPK Inhibitors

The table below summarizes the key characteristics of several prominent p38 MAPK inhibitors for your quick comparison.

Inhibitor Name Primary Target(s) Reported IC₅₀ / Potency Key Selectivity Notes Example Research Context (from literature)
VX-702 p38α MAPK 4 - 20 nM [1] [2] [3] 14-fold selective for p38α over p38β [4] [5] Rheumatoid Arthritis clinical trials; platelet storage lesion studies [1] [6]
Adezmapimod (SB203580) p38 MAPK 0.3 - 0.5 µM (in THP-1 cells) [7] ~10-fold less sensitive to SAPK3/SAPK4 [7] Widely used as a reference inhibitor; induces mitophagy and autophagy [7]
SB202190 p38α/β MAPK 50 nM (p38α) / 100 nM (p38β) (cell-free) [7] Potent against α and β isoforms [1] [7] Used to investigate p38 roles; induces autophagy and heme oxygenase-1 [7]
Doramapimod (BIRB 796) p38α/β/γ/δ (pan) 38 nM (p38α) / 65 nM (p38β) (cell-free) [7] Binds p38α with Kd of 0.1 nM; >300-fold selective over JNK2 [7] A pan-p38 inhibitor with a distinct binding mode [7]
Ralimetinib (LY2228820) p38 MAPK 7 nM (cell-free) [7] Does not alter p38 MAPK activation [7] A novel, potent inhibitor; has reached Phase 1/2 clinical trials [7]
PH-797804 p38α 26 nM (cell-free) [7] 4-fold selective versus p38β; does not inhibit JNK2 [7] A novel pyridinone inhibitor; Phase 2 trials [7]
Neflamapimod (VX-745) p38α 10 nM [7] 22-fold selective versus p38β; no inhibition of p38γ [7] Potent and selective p38α inhibitor [7]
Losmapimod p38α/β pKi = 8.1 (p38α) / 7.6 (p38β) [7] Selective, orally active inhibitor [7] Involved in cell differentiation, apoptosis, autophagy; Phase 3 trials [7]
Skepinone-L p38α MAPK 5 nM [7] Selective p38α-MAPK inhibitor [7] A highly selective inhibitor [7]

Experimental Protocols for Key Findings

For researchers looking to replicate or understand the foundational data, here are methodologies from key studies citing these inhibitors.

  • Cytokine Inhibition Assay (for this compound) [2] [3]:

    • System: An ex vivo human blood assay primed with Lipopolysaccharide (LPS).
    • Treatment: this compound was applied in a dose-dependent manner.
    • Measurement: Production of pro-inflammatory cytokines (IL-6, IL-1β, TNFα) was measured. The calculated IC₅₀ values were 59 ng/mL, 122 ng/mL, and 99 ng/mL, respectively.
  • Platelet p38 Activation Assay (for this compound) [1] [2]:

    • System: Gel-filtered human platelets from healthy donors.
    • Treatment: Platelets were pre-incubated with 1 µM this compound.
    • Stimulation & Measurement: p38 activation was induced by various agonists (thrombin, SFLLRN, etc.). This compound completely or partially inhibited activation with an IC₅₀ range of 4 to 20 nM. The study also confirmed that this compound did not affect basal platelet aggregation.
  • In Vivo Efficacy Model (for this compound) [2] [3]:

    • Model: Mouse collagen-induced arthritis, a model for Rheumatoid Arthritis.
    • Dosing: this compound was administered orally at 0.1 mg/kg and 5 mg/kg, twice daily.
    • Evaluation: The inhibitor's effect was measured by the percentage inhibition of wrist joint erosion and inflammation score. At 0.1 mg/kg, it was equivalent to methotrexate, and at 5 mg/kg, it matched the effect of prednisolone.

The Role of p38 MAPK in Signaling and Research

To contextualize the use of these inhibitors, the diagram below outlines the core p38 MAPK signaling pathway and a general workflow for inhibitor testing.

p38_pathway Proinflammatory_Stimuli Proinflammatory Stimuli (e.g., Cytokines, Stress, LPS) MKKKs MKKKs (e.g., ASK1, TAK1) Proinflammatory_Stimuli->MKKKs MKK3_MKK6 MKK3 / MKK6 MKKKs->MKK3_MKK6 p38_MAPK p38 MAPK (α, β, γ, δ isoforms) MKK3_MKK6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, CHOP, MEF2) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Inflammatory_Cytokines Inflammatory Cytokines (TNFα, IL-1β, IL-6) Cellular_Response->Inflammatory_Cytokines Produces Inhibitor p38 Inhibitor (e.g., this compound) Inhibitor->p38_MAPK  Inhibits

workflow Start 1. Select Assay System A In Vitro Kinase Assay (Cell-free) Start->A B Cellular Assay (e.g., Platelets, Cell Lines) Start->B C Ex Vivo/In Vivo Model (e.g., Blood assay, Arthritis model) Start->C D 2. Apply Inhibitor A->D B->D C->D E 3. Activate Pathway (e.g., with LPS, IL-1β, Collagen) D->E F 4. Measure Readout E->F G 5. Analyze Data (IC₅₀, ACR score, Cytokine levels) F->G Readout1 Phospho-p38 Levels F->Readout1 e.g., Readout2 Cytokine Production F->Readout2 e.g., Readout3 Cell Viability/Growth F->Readout3 e.g., Readout4 Disease Pathology Score F->Readout4 e.g.,

Research Considerations and Clinical Context

When selecting an inhibitor for your research, consider these broader implications:

  • Clinical Setbacks: It is important to note that despite strong preclinical data, several p38 inhibitors, including this compound, showed limited efficacy in Phase II clinical trials for Rheumatoid Arthritis [6]. This highlights the complexity of targeting this pathway therapeutically.
  • Target vs. Chemotype: The lack of efficacy and occurrence of toxicities (e.g., liver, skin) appear to be target-based rather than compound-specific, as multiple structurally unrelated p38 inhibitors showed similar issues [6]. This suggests that systemic inhibition of p38α may present fundamental challenges.
  • Pathway Complexity: p38α has a dual role; it drives pro-inflammatory gene expression but also activates feedback loops (e.g., via MSK1/MSK2) that help resolve inflammation. Its inhibition can therefore have unintended consequences [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

404.08963829 Da

Monoisotopic Mass

404.08963829 Da

Heavy Atom Count

29

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

527E7SK68P

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Investigated for use/treatment in coronary artery disease, inflammatory disorders (unspecified), and rheumatoid arthritis.

Pharmacology

VX-703 is an anti-cytokine therapy in which p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production.

Mechanism of Action

This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production.

Pictograms

Irritant

Irritant

Other CAS

745833-23-2

Wikipedia

VX-702

Dates

Last modified: 08-15-2023
1: Wagner SJ, Skripchenko A, Seetharaman S, Kurtz J. Amelioration of lesions associated with 24-hour suboptimal platelet storage at 16 °C by a p38MAPK inhibitor, VX-702. Vox Sang. 2015 Apr;108(3):226-32. doi: 10.1111/vox.12221. Epub 2014 Dec 4. PubMed PMID: 25471280.
2: Skripchenko A, Awatefe H, Thompson-Montgomery D, Myrup A, Turgeon A, Wagner SJ. An inhibition of p38 mitogen activated protein kinase delays the platelet storage lesion. PLoS One. 2013 Aug 13;8(8):e70732. doi: 10.1371/journal.pone.0070732. eCollection 2013. PubMed PMID: 23967093; PubMed Central PMCID: PMC3742641.
3: Tamhane M, Chakilam AR, Jayaraj A, Thakkar V, Taft DR. Comparative renal excretion of VX-702, a novel p38 MAPK inhibitor, and methotrexate in the perfused rat kidney model. Drug Dev Ind Pharm. 2010 Mar;36(3):315-22. doi: 10.3109/03639040903154200. PubMed PMID: 20170280.
4: Cohen S, Fleischmann R. Kinase inhibitors: a new approach to rheumatoid arthritis treatment. Curr Opin Rheumatol. 2010 May;22(3):330-5. doi: 10.1097/BOR.0b013e3283378e6f. Review. PubMed PMID: 20164774.
5: Goldstein DM, Kuglstatter A, Lou Y, Soth MJ. Selective p38alpha inhibitors clinically evaluated for the treatment of chronic inflammatory disorders. J Med Chem. 2010 Mar 25;53(6):2345-53. doi: 10.1021/jm9012906. PubMed PMID: 19950901.
6: Sweeney SE. The as-yet unfulfilled promise of p38 MAPK inhibitors. Nat Rev Rheumatol. 2009 Sep;5(9):475-7. doi: 10.1038/nrrheum.2009.171. PubMed PMID: 19710669.
7: Damjanov N, Kauffman RS, Spencer-Green GT. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. Arthritis Rheum. 2009 May;60(5):1232-41. doi: 10.1002/art.24485. Erratum in: Arthritis Rheum. 2009 Oct;60(10):3071. PubMed PMID: 19404957.
8: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. doi: 10.1002/art.24264. PubMed PMID: 19180514.
9: Ding C. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome. Curr Opin Investig Drugs. 2006 Nov;7(11):1020-5. PubMed PMID: 17117592.
10: Lee MR, Dominguez C. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Curr Med Chem. 2005;12(25):2979-94. Review. PubMed PMID: 16378500.
11: Dominguez C, Powers DA, Tamayo N. p38 MAP kinase inhibitors: many are made, but few are chosen. Curr Opin Drug Discov Devel. 2005 Jul;8(4):421-30. Review. PubMed PMID: 16022178.
12: Kuliopulos A, Mohanlal R, Covic L. Effect of selective inhibition of the p38 MAP kinase pathway on platelet aggregation. Thromb Haemost. 2004 Dec;92(6):1387-93. PubMed PMID: 15583748.

Explore Compound Types